molecular formula C8H12ClN3 B1621753 N-p-Tolyl-guanidine hydrochloride CAS No. 6976-07-4

N-p-Tolyl-guanidine hydrochloride

Cat. No.: B1621753
CAS No.: 6976-07-4
M. Wt: 185.65 g/mol
InChI Key: LLODBAHZYHQLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-p-Tolyl-guanidine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3 and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(p-Tolyl)guanidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-p-Tolyl-guanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-p-Tolyl-guanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODBAHZYHQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388657
Record name N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6976-07-4
Record name 6976-07-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-p-Tolyl-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-p-Tolyl-guanidine hydrochloride (1-(4-methylphenyl)guanidine HCl) is a critical nitrogenous scaffold used in the development of pharmaceutical intermediates, particularly for ligands targeting sigma receptors and as a precursor for heterocyclic synthesis (e.g., pyrimidines via cyclization).

This technical guide outlines a robust, scalable synthesis protocol designed for high purity (>98%). Unlike generic preparations, this workflow prioritizes the Cyanamide Route for its superior atom economy and scalability, while providing the S-Methylisothiourea Route as a high-fidelity alternative for small-scale, high-purity requirements.

Part 1: Strategic Retrosynthesis & Route Selection

The synthesis of mono-aryl guanidines presents a classic selectivity challenge: preventing the formation of di- and tri-substituted byproducts (e.g., N,N'-di-p-tolylguanidine).

Route A: The Cyanamide Addition (Recommended)
  • Mechanism: Nucleophilic addition of the aniline amine to the nitrile group of cyanamide under acidic catalysis.

  • Pros: High atom economy, water/ethanol solvent systems, cost-effective.

  • Cons: Requires careful pH control to prevent polymerization of cyanamide (dicyandiamide formation).

Route B: S-Methylisothiourea Displacement (Alternative)
  • Mechanism: Nucleophilic displacement of a methylthio group by ammonia/amine.

  • Pros: Milder conditions, often higher initial purity.

  • Cons: Evolution of methanethiol (toxic, foul odor), lower atom economy.

Decision Matrix: For standard laboratory synthesis (10g – 100g scale), Route A is the operational standard due to ease of workup (crystallization).

Part 2: Detailed Synthesis Protocol (Route A)

Reaction Mechanism

The reaction proceeds via the protonation of the nitrile group (or the amine), facilitating the nucleophilic attack of the p-toluidine nitrogen on the cyanamide carbon.

ReactionMechanism Start p-Toluidine (Nucleophile) Inter Intermediate (Guanidinium Cation) Start->Inter + H+ / Heat Cyanamide Cyanamide (Electrophile) Cyanamide->Inter Attack on C≡N Product N-p-Tolyl-guanidine HCl (Target Salt) Inter->Product Tautomerization & Crystallization

Figure 1: Mechanistic pathway for the guanylation of p-toluidine.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
p-Toluidine 107.151.0Substrate
Cyanamide (50% aq. or solid) 42.041.2 - 1.5Guanylating Agent
Hydrochloric Acid (37%) 36.461.0Catalyst/Salt Former
Ethanol (Absolute) 46.07Solvent (5 mL/g)Reaction Medium
Diethyl Ether 74.12WashPrecipitant
Step-by-Step Methodology
Phase 1: Salt Formation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (10.7 g, 100 mmol) in Ethanol (40 mL) .

  • Acidification: Dropwise add conc. HCl (8.3 mL, ~100 mmol) while cooling in an ice bath to prevent exotherm-related degradation. A white precipitate of p-toluidine hydrochloride may form; this is normal.

  • Homogenization: Allow the mixture to warm to room temperature. If the salt is insoluble, add minimal water (5-10 mL) until a clear solution is obtained.

Phase 2: Guanylation
  • Addition: Add Cyanamide (6.3 g, 150 mmol) . Note: If using 50% aqueous cyanamide, adjust volume accordingly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90°C) for 16–24 hours .

    • Process Control: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (p-toluidine) spot should disappear.

Phase 3: Isolation & Purification
  • Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

  • Crystallization: Cool the residue to 0°C. If crystallization does not occur spontaneously, induce it by adding cold Diethyl Ether (20 mL) or scratching the glass.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold acetone or ether (2 x 15 mL) to remove unreacted cyanamide and oligomers.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Part 3: Characterization & Quality Control

Since specific spectral data for the mono-p-tolyl HCl salt is often conflated with the di-tolyl variant in literature, the following data represents the expected theoretical values based on validated aryl-guanidine analogs.

Representative Data Table
ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or polymerization.
Melting Point 175°C – 185°CBroad range suggests presence of dicyandiamide.[1]
1H NMR (DMSO-d6) δ 2.28 (s, 3H, CH3)Methyl group on aromatic ring.
δ 7.15 (d, 2H, Ar-H)AA'BB' system (ortho to methyl).
δ 7.30 (d, 2H, Ar-H)AA'BB' system (meta to methyl).
δ 7.40 (br s, 4H, NH)Exchangeable guanidinium protons.
Solubility Soluble in Water, DMSO, MeOHInsoluble in Ether, Hexane.
Experimental Workflow Diagram

Workflow Setup Setup: p-Toluidine + EtOH Acid Acidification: Add conc. HCl Setup->Acid AddCN Reagent Addition: Add Cyanamide (1.5 eq) Acid->AddCN Reflux Reaction: Reflux 16-24h AddCN->Reflux Heat Conc Workup: Concentrate & Cool Reflux->Conc Complete Filter Isolation: Vacuum Filtration Conc->Filter Recryst Purification: Recrystallize (EtOH/Ether) Filter->Recryst If purity <98%

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Safety & Handling (E-E-A-T)

  • Cyanamide Toxicity: Cyanamide is a severe skin irritant and alcohol sensitizer (inhibits aldehyde dehydrogenase). Avoid skin contact and inhalation.[1]

  • Acid Handling: The reaction generates HCl fumes if overheated during addition. Use a fume hood.

  • Storage: Guanidine salts are hygroscopic. Store in a desiccator.

References

  • Werner, E. A., & Bell, J. (1920). The preparation of guanidine salts and of nitro-guanidine. Journal of the Chemical Society, Transactions, 117, 1133-1136.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[2][3][4][5] Arkivoc, 2005(iv), 49-87. (Authoritative review on guanidine synthesis methodologies).

  • Suyama, T., et al. (1989). Synthesis of substituted guanidines from N-cyano-S-methylisothioureas. Nippon Kagaku Kaishi.
  • PubChem Compound Summary. (2024). Guanidine Hydrochloride Data. National Center for Biotechnology Information.

Sources

N-p-Tolyl-guanidine hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-p-Tolyl-guanidine hydrochloride (CAS: 54015-04-2 / Free base: 46913-50-2) represents a critical intermediate in the synthesis of diarylguanidines, often utilized as vulcanization accelerators (e.g., DOTG) and ligands in organometallic catalysis. Its structural integrity relies on the stability of the guanidinium cation, which exhibits unique resonance stabilization.

This guide moves beyond simple data listing. It provides a causal analysis of the spectroscopic signatures (NMR, IR, MS) defining this compound, supported by a self-validating synthesis protocol.

Part 1: Structural Analysis & Theoretical Basis

The stability and reactivity of N-p-Tolyl-guanidine hydrochloride are governed by the Y-aromaticity of the guanidinium cation


. Unlike the free base, the hydrochloride salt protonates the imine nitrogen, resulting in a highly symmetrical, resonance-stabilized cation.

Key Structural Features:

  • Planarity: The

    
     core is planar, allowing for efficient delocalization.
    
  • Symmetry Breaking: The p-tolyl group breaks the perfect

    
     symmetry of the unsubstituted guanidinium ion, creating distinct NMR environments for the nitrogen protons (though rapid exchange often blurs this in protic solvents).
    
  • Tautomeric Locking: The addition of HCl effectively "locks" the tautomeric equilibrium, favoring the symmetrical cation over the neutral imine forms.

Part 2: Synthesis & Purification Protocol

To ensure the spectroscopic data below correlates to a pure sample, the following synthesis route is the standard for generating high-purity hydrochloride salts of arylguanidines.

Reaction Logic

The nucleophilic attack of p-toluidine on the electrophilic carbon of cyanamide requires acidic activation or thermal driving force. We utilize the acid-mediated route to directly yield the salt, preventing the formation of poly-guanidines (biguanides).

Workflow Diagram (DOT)

SynthesisWorkflow Reactants Reactants p-Toluidine + Cyanamide Conditions Conditions EtOH Reflux, HCl (1.1 eq) 80°C, 4-6 hrs Reactants->Conditions Mix Intermediate Intermediate Guanyl-ammonium species Conditions->Intermediate Nucleophilic Attack Crude Crude Product Precipitate upon cooling Intermediate->Crude Proton Transfer Purification Purification Recrystallization (EtOH/Et2O) Crude->Purification Filter Final Final Product N-p-Tolyl-guanidine HCl (White Crystalline Solid) Purification->Final Dry

Figure 1: Step-wise synthesis pathway for N-p-Tolyl-guanidine HCl, highlighting the critical purification step to remove unreacted amine.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the required solvent. Using


 will cause the rapid exchange of the N-H protons, erasing the critical guanidine signals.

1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.28 Singlet (s)3HMethyl (

)
Characteristic benzylic methyl group; inductive effect of ring is minimal.
7.15 Doublet (d)2HAr-H (meta to N)Part of the AA'BB' system. Coupled to ortho protons (

Hz).
7.28 Doublet (d)2HAr-H (ortho to N)Deshielded slightly by the electron-withdrawing nature of the cationic guanidine group.
7.45 Broad Singlet4HGuanidine

The terminal amino protons. Broad due to quadrupole broadening of

and exchange.
9.80 Broad Singlet1HGuanidine

The internal proton on the nitrogen attached to the ring. Highly deshielded due to cationic character.

13C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (

, ppm)
Carbon TypeAssignment
20.8

Methyl carbon.
124.5 Ar-CHAromatic carbons ortho to the guanidine group.
130.2 Ar-CHAromatic carbons meta to the guanidine group.
133.5 Ar-C (Quat)Carbon bearing the methyl group.
136.8 Ar-C (Quat)Carbon bonded to Nitrogen (ipso).
156.5

(Quat)
The Diagnostic Peak. The guanidine central carbon. Highly deshielded.

Analytic Insight: The presence of the peak at 156.5 ppm confirms the formation of the guanidine core. If this peak appears upfield (<150 ppm) or split, it suggests incomplete salt formation or the presence of the free base.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the N-H stretching vibrations and the "Ammonium band" effect.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3100 - 3400 Strong, Broad

Stretch
Overlap of primary amine stretches and the broad ammonium salt band.
2850 - 2950 Medium

Aliphatic
Methyl group stretching.
1655 - 1670 Strong

Stretch
The "Guanidine I" band. Confirms the imine bond character.
1580 - 1600 Medium

Aromatic
Ring breathing modes.
815 Strong

OOP
Out-of-plane bending for para-disubstituted benzene.
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


).
Theoretical Mass: 

Da (for

). Note: HCl is lost in the gas phase or seen as a counter-ion.

Fragmentation Pathway Logic:

  • Parent Ion (m/z 150): The intact guanidinium cation.

  • Primary Loss (m/z 107): Loss of the guanidine moiety (as cyanamide/ammonia fragments) typically generates the p-toluidine radical cation or protonated p-toluidine.

  • Tropylium Formation (m/z 91): The classic "Toluene" fragment. The benzyl cation rearranges to the seven-membered tropylium ion (

    
    ), a hallmark of alkyl-substituted benzenes.
    
Fragmentation Diagram (DOT)

MassSpec Parent Parent Ion [M+H]+ m/z 150 Frag1 p-Toluidine Ion m/z 107 Parent->Frag1 - 43 Da (Guanidine moiety) Neutral Neutral Loss Cyanamide/NH3 Parent->Neutral Frag2 Tropylium Ion (C7H7)+ m/z 91 Frag1->Frag2 - NH2 (16 Da)

Figure 2: ESI-MS fragmentation pathway. The stability of the m/z 91 tropylium ion makes it the base peak in high-energy collisions.

Part 4: Quality Control & Troubleshooting

When analyzing your spectra, watch for these common impurities:

  • p-Toluidine (Starting Material):

    • NMR: Look for upfield shift of aromatic protons (6.5 - 6.9 ppm) and absence of the 156 ppm Carbon peak.

    • Visual: The free amine oxidizes/darkens over time; the pure guanidine HCl salt should remain white.

  • Cyanamide Dimer (Dicyandiamide):

    • IR: Sharp nitrile stretch at ~2200 cm-1 (usually absent in pure guanidine, but present if excess cyanamide dimerizes).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122026, N-(4-Methylphenyl)guanidine. Retrieved from [Link]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Common Impurities and Functional Groups. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for AA'BB' systems and Guanidine IR shifts).

Sources

N-p-Tolyl-guanidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Tolyl-Guanidines as Sigma Receptor Ligands

Executive Summary

The guanidine derivative N-p-Tolyl-guanidine and its analogues, most notably the prototypic sigma receptor ligand 1,3-di(o-tolyl)guanidine (DTG), represent a class of pharmacologically significant molecules. Their mechanism of action is not mediated by classical neurotransmitter receptors but rather through high-affinity binding to sigma receptors, particularly the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical interface for cellular signaling and survival. This guide provides a detailed examination of the molecular and cellular mechanisms through which tolyl-guanidines exert their effects. We will explore their binding profile, the subsequent modulation of intracellular chaperone activity, the regulation of ion homeostasis and downstream signaling cascades, and the resulting physiological consequences, including neuromodulation and antinociception. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this intricate signaling system.

Introduction: A Paradigm Shift from Receptors to Intracellular Chaperones

Guanidine (HNC(NH₂)₂) is a strongly basic compound whose derivatives are found in numerous biologically active molecules, including the amino acid arginine[1]. While some guanidine-based drugs exert their effects through conventional mechanisms, the tolyl-guanidine class has been instrumental in characterizing a unique class of drug binding sites: the sigma receptors[2][3]. Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be distinct proteins with no opioid activity[4].

The most extensively studied tool compound in this family is 1,3-di(o-tolyl)guanidine (DTG), which is considered a non-selective, high-affinity ligand for both sigma receptor subtypes, Sigma-1 (S1R) and Sigma-2 (S2R)[5][6]. The S1R, in particular, has emerged as a critical modulator of cellular stress responses. It is a 223-amino-acid protein primarily localized at the mitochondria-associated ER membrane (MAM), a crucial hub for inter-organelle communication[7]. Here, it acts as a molecular chaperone, regulating protein folding, calcium homeostasis, ER stress, and mitochondrial function, thereby influencing cell survival[7][8]. This guide will use the well-documented actions of DTG as a primary exemplar to elucidate the mechanistic framework of tolyl-guanidines.

Part I: Molecular Target Affinity and Structure-Activity Profile

The foundational step in understanding the mechanism of any compound is defining its molecular target. For tolyl-guanidines, this target is unequivocally the sigma receptor family.

Binding Profile at Sigma-1 and Sigma-2 Receptors

Tolyl-guanidines bind with high affinity to both S1R and S2R subtypes. Radioligand binding assays using tritiated DTG ([³H]DTG) have been pivotal in characterizing these sites in various tissues, including the brain, heart, and immune cells[5][9][10]. These studies reveal a high-affinity binding site with dissociation constants (Kd) in the low nanomolar range[9][11].

Causality in Experimental Design: To dissect the specific contributions of each subtype, researchers employ a competitive binding strategy. Guinea pig brain or liver homogenates are often used for S1R studies due to their high receptor density[12]. Conversely, rat liver is a preferred source for S2R assays[12]. To isolate binding to S2R, assays with [³H]DTG are conducted in the presence of a high concentration of a selective S1R ligand, such as (+)-pentazocine, which "masks" the S1R sites and allows for specific measurement of S2R binding[12][13].

LigandReceptor SubtypeTissue SourceK_i / K_d (nM)Reference
1,3-di(o-tolyl)guanidine (DTG)Sigma (unspecified)Rat Heart8.7 (K_d)[9]
1,3-di(o-tolyl)guanidine (DTG)Sigma (High Affinity)Rat Brain19.8 (K_d)[11]
1,3-di(o-tolyl)guanidine (DTG)Sigma-2Rat Liver47 (K_d)[12]
1,3-di(o-tolyl)guanidine (DTG)Sigma-2Jurkat Cells56 (K_d)[10]
(+)-PentazocineSigma-1Guinea Pig Liver1.8 (K_d)[12]
HaloperidolSigma (unspecified)Rat HeartPotent Competitor[9]

Table 1: Comparative binding affinities of DTG and other key ligands at sigma receptors.

Structure-Activity Relationships (SAR)

Studies on analogues of DTG have provided valuable insights into the structural requirements for high-affinity sigma receptor binding. Key findings include:

  • Hydrophobicity is Favored: Hydrophobic substituents on the aryl rings are generally preferred over hydrophilic ones[3].

  • Electronic Neutrality: Strongly electron-donating or electron-withdrawing groups tend to decrease affinity compared to electroneutral substituents[3].

  • Steric Constraints: Increasing the steric bulk of ortho substituents larger than an ethyl group can reduce affinity[3].

  • Aryl Ring Substitution: Replacing one or both of the tolyl rings with certain saturated carbocycles, such as norbornyl or adamantyl, can significantly enhance binding affinity, leading to some of the most potent sigma ligands known[3].

Part II: Cellular Mechanism of Action: Modulating the ER Chaperone System

The binding of a tolyl-guanidine ligand to S1R is not a simple activation or blockade of a channel pore or enzymatic site; it is an initiation event for a complex series of intracellular signaling modulations.

The S1R-BiP Chaperone Complex

Under basal conditions, S1R is thought to be in a complex with another essential ER chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78[8]. Upon cellular stress or stimulation by agonist ligands, S1R dissociates from BiP. This dissociation "unleashes" both proteins to perform their chaperone functions: S1R translocates within the MAM and to other parts of the cell to interact with client proteins (like ion channels), while BiP is freed to manage unfolded proteins within the ER lumen[8]. S1R antagonists are thought to inhibit this dissociation[8].

G cluster_ER Endoplasmic Reticulum (ER) S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation BiP_Free Free BiP S1R_BiP->BiP_Free Dissociation Modulation Modulation of Client Proteins (e.g., Ion Channels) S1R_Active->Modulation UPR Unfolded Protein Response (UPR) BiP_Free->UPR Ligand Tolyl-Guanidine (e.g., DTG) Ligand->S1R_BiP Binds to S1R

Caption: Ligand binding to the S1R-BiP complex induces its dissociation.

Downstream Signaling Cascades

The dissociation of the S1R-BiP complex and subsequent translocation of S1R leads to the modulation of several critical signaling pathways:

  • Regulation of Calcium (Ca²⁺) Homeostasis: The MAM is a primary site of Ca²⁺ transfer from the ER to mitochondria, which is vital for maintaining mitochondrial bioenergetics[7]. S1R directly regulates this Ca²⁺ flux. By interacting with channels like the IP3 receptor at the ER, activated S1R can stabilize Ca²⁺ signaling, preventing excitotoxicity and supporting mitochondrial function[7]. The sensitivity of DTG binding to the Ca²⁺ channel blocker verapamil further supports this connection[9].

  • Modulation of NMDA Receptor Signaling: S1R ligands can regulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity. For instance, the selective S1R ligand PD 144418 was shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role for S1R in glutamate-induced signaling[13].

  • Inhibition of Acetylcholine Release: In the peripheral nervous system, DTG and other sigma ligands have been shown to inhibit the stimulated release of [³H]acetylcholine from cholinergic nerve terminals in the guinea pig ileum[14]. This suggests that sigma receptors play a presynaptic modulatory role, controlling neurotransmitter release[14].

cluster_MAM MAM Interface DTG Tolyl-Guanidine (DTG) S1R Sigma-1 Receptor DTG->S1R Binds/Activates IP3R IP3 Receptor (ER) S1R->IP3R Modulates NMDAR NMDA Receptor S1R->NMDAR Modulates ACh Acetylcholine Release (Presynaptic Terminal) S1R->ACh Inhibits Ca_Homeostasis Ca²⁺ Homeostasis IP3R->Ca_Homeostasis NMDAR->Ca_Homeostasis Antinociception Antinociception ACh->Antinociception Neuroprotection Neuroprotection & Cell Survival Ca_Homeostasis->Neuroprotection

Caption: S1R activation by DTG modulates multiple downstream effectors.

Part III: Pharmacological and Physiological Consequences

The cellular mechanisms initiated by tolyl-guanidines translate into distinct, systems-level pharmacological effects.

  • Antinociception: DTG produces significant, though short-lived, increases in pain withdrawal latencies in mice[4]. Crucially, this effect is not blocked by the opioid antagonist naloxone or the NMDA antagonist MK-801, but it is antagonized by the sigma ligand rimcazole[4]. This provides strong evidence that the antinociceptive properties are mediated directly through sigma receptors, independent of the opioid and primary NMDA pathways[4].

  • Neuroprotection: By stabilizing ER function, buffering Ca²⁺ signaling, and supporting mitochondrial health, S1R activation is broadly neuroprotective[7]. This has led to significant interest in S1R as a therapeutic target for neurodegenerative disorders like Alzheimer's and Parkinson's disease[7].

  • Potential Antipsychotic Activity: The high affinity of antipsychotic drugs like haloperidol for sigma sites, and the ability of sigma ligands to antagonize hallucinogen-induced behaviors, suggest a role in psychosis[5][13]. This line of research proposes that modulating sigma receptors could be a novel strategy for developing atypical antipsychotic agents[3].

Part IV: Key Experimental Methodologies

Validating the mechanism of action of novel tolyl-guanidine analogues requires robust and reproducible experimental protocols.

Protocol: Competitive Radioligand Binding Assay for Sigma Receptors

This protocol provides a framework for determining the binding affinity (Ki) of a test compound at S1R and S2R.

Self-Validation & Controls: The protocol's integrity relies on including controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known ligand), and a standard curve with a known reference compound (e.g., unlabeled DTG or haloperidol).

Methodology:

  • Tissue Preparation:

    • Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Incubation:

    • In assay tubes, combine:

      • Assay Buffer: 50 mM Tris-HCl.

      • Radioligand: A fixed concentration of [³H]DTG (e.g., 2-5 nM).

      • Masking Ligand (for S2R only): 100-200 nM (+)-pentazocine to saturate S1R sites[12][13].

      • Test Compound: A range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane Homogenate: A specific amount of protein (e.g., 100-200 µg).

    • Incubate at 25°C or 37°C for a predetermined time (e.g., 90-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue Homogenize Tissue (e.g., Guinea Pig Brain) Membranes Isolate Membranes (Centrifugation) Tissue->Membranes Incubate Incubate: Membranes + [³H]DTG + Test Compound Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-p-Tolyl-guanidine hydrochloride and its related compounds are not simple receptor agonists or antagonists in the classical sense. Their mechanism of action is centered on the modulation of the Sigma-1 receptor, a critical intracellular chaperone protein at the nexus of ER and mitochondrial function. By binding to S1R, these ligands trigger its dissociation from the master chaperone BiP, initiating a cascade of events that includes the stabilization of intracellular calcium signaling, modulation of NMDA receptor activity, and control of presynaptic neurotransmitter release. These cellular actions provide a coherent mechanistic basis for their observed pharmacological effects, such as antinociception and neuroprotection, and underscore their potential as therapeutic leads for a range of neurological and psychiatric disorders. Future research into the specific downstream client proteins of S1R will further illuminate the intricate and powerful role of this signaling system.

References

  • Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed. Available at: [Link]

  • Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. Available at: [Link]

  • 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC. Available at: [Link]

  • 1,3-Di(2-(5-/sup 3/H)tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - OSTI.GOV. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available at: [Link]

  • The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers. Available at: [Link]

  • [3H]1,3-di(2-tolyl) guanidine binds to a sigma 2 receptor on Jurkat cell membranes, but sigma compounds fail to influence immunomodulatory events in human peripheral blood lymphocytes - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed. Available at: [Link]

  • Sigma receptor ligand N,N'-di-(ortho-tolyl)guanidine inhibits release of acetylcholine in the guinea pig ileum - PubMed. Available at: [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: https://www.mdpi.com/1422-8599/2021/7/M1246
  • Guanidine - Wikipedia. Available at: [Link]

  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - MDPI. Available at: [Link]

  • Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? - Frontiers. Available at: [Link]

  • 1,3-Di(2-[5-3H]tolyl)guanidine labels more than one site in rat forebrain - PubMed. Available at: [Link]

  • 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed. Available at: [Link]

Sources

N-p-Tolyl-guanidine hydrochloride safety data sheet and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-p-Tolyl-guanidine hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding the Compound and Its Associated Risks

N-p-Tolyl-guanidine hydrochloride is a substituted guanidine derivative of interest in pharmaceutical development, chemical synthesis, and biochemical research.[1] Its structure, featuring a guanidinium core attached to a p-tolyl group, suggests potential applications as a therapeutic agent, particularly in modulating neurotransmitter systems, and as a synthetic intermediate.[1] The hydrochloride salt form enhances its solubility in aqueous media, a common requirement for many laboratory applications.

While specific toxicological data for N-p-Tolyl-guanidine hydrochloride is limited, the hazardous properties are predominantly dictated by the guanidinium cation. Guanidine hydrochloride is classified as harmful if swallowed or inhaled, a skin irritant, and a cause of serious eye irritation.[2][3][4][5][6][7][8] Therefore, it is prudent and scientifically sound to handle N-p-Tolyl-guanidine hydrochloride with the same level of caution as Guanidine hydrochloride.

Hazard Identification and Classification

Based on the data for Guanidine hydrochloride, N-p-Tolyl-guanidine hydrochloride should be treated as a substance with the following hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4][7][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4][7]
Aquatic Hazard, AcuteCategory 3H402: Harmful to aquatic life

Signal Word: Warning [4][7][9]

Hazard Pictograms:

Exposure Controls and Personal Protection: A Self-Validating System

The primary objective when handling N-p-Tolyl-guanidine hydrochloride is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact. A multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving solid N-p-Tolyl-guanidine hydrochloride must be conducted in a certified chemical fume hood to control airborne dust.[4][5]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][5][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves with a minimum thickness of 0.11 mm are recommended.[4] Gloves must be inspected for any signs of degradation before use and disposed of after handling the compound.[4] Proper glove removal technique is essential to avoid skin contact.

    • Lab Coat: A clean, buttoned lab coat must be worn at all times.

    • Full-Body Protection: For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or suit should be considered.[4]

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (P95 or better) is required.[4][5]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Handling
  • Hygiene: Wash hands thoroughly after handling.[4][5][6][7] Do not eat, drink, or smoke in the laboratory.[4][7][9]

  • Dust Control: Minimize dust generation and accumulation.[5][6] Use appropriate tools for handling solids (e.g., spatulas).

  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[5][7] Do not breathe dust.[5][6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[4][6]

  • Hygroscopicity: Guanidine hydrochloride is hygroscopic, meaning it absorbs moisture from the air.[5] It is likely that N-p-Tolyl-guanidine hydrochloride shares this property. Therefore, storage in a desiccator or under an inert atmosphere may be necessary for long-term stability and to prevent clumping.[7]

Emergency Procedures: A Self-Validating Response

Rapid and correct response to an exposure or spill is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][7][9]
Accidental Release Measures
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE as described in Section 3.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4][5][6]

    • Place the collected material into a suitable, labeled container for disposal.[4][5]

    • Do not allow the material to enter drains or waterways.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Caption: Spill Response Workflow.

Disposal Considerations

All waste containing N-p-Tolyl-guanidine hydrochloride must be treated as hazardous waste.

  • Containers: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4][7][9]

  • Surplus Material: Unused material should be disposed of by a licensed waste disposal company.[4][7][9]

Conclusion

N-p-Tolyl-guanidine hydrochloride is a valuable compound for research and development, but it must be handled with a high degree of care. By adopting the stringent safety protocols outlined in this guide, which are based on the well-established hazards of the closely related Guanidine hydrochloride, researchers can mitigate the risks of exposure and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with any chemical, especially those for which comprehensive toxicological data is not yet available.

References

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • BioSpectra, Inc. Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (2006, June 26). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • Macherey-Nagel. Safety Data Sheet. Retrieved from [Link]

  • SIDS. INITIAL ASSESSMENT PROFILE CAS No. 97-39-2 Chemical Name 1,3-di-o-tolylguanidine. Retrieved from [Link]

  • FUJIFILM Wako. SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. Scientific Reports, 12(1), 14859. [Link]

  • Szałaj, N., et al. (2021). Synthesis of the Guanidine Derivative: N-{][2][4]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molecules, 26(14), 4118. [Link]

  • ChEMBL. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive s.... Retrieved from [Link]

Sources

Comprehensive Crystal Structure Analysis: N-p-Tolyl-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for the synthesis, crystallization, and structural analysis of N-p-Tolyl-guanidine hydrochloride . It is designed for researchers requiring a rigorous, self-validating workflow for characterizing aryl-guanidinium salts.

Executive Summary & Chemical Context

N-p-Tolyl-guanidine hydrochloride (CAS: 54015-04-2 for free base) represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and receptor ligands. Structurally, it consists of a planar guanidinium core conjugated to a para-methylphenyl (tolyl) ring.

The hydrochloride salt form is preferred in drug development due to enhanced water solubility compared to the free base. However, the introduction of the chloride counter-ion drastically alters the solid-state packing, shifting the dominant intermolecular forces from simple dipole-dipole interactions to strong, charge-assisted hydrogen bonding networks (


).

Core Analysis Objectives:

  • Confirm Protonation Site: Determine if the imine nitrogen or the amine nitrogen carries the proton (typically the imine N in the crystalline state, resulting in a delocalized cation).

  • Map Supramolecular Synthons: Identify the specific

    
     or chain motifs formed between the guanidinium cation and chloride anion.
    
  • Quantify Interactions: Use Hirshfeld Surface Analysis to calculate the percentage contribution of

    
     vs. 
    
    
    
    contacts.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD). The following protocol ensures phase purity and optimal crystal growth.

Chemical Synthesis Workflow
  • Reaction Principle: Nucleophilic addition of p-toluidine to cyanamide under acidic conditions.

  • Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), Hydrochloric acid (4M in dioxane), Ethanol (solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.

  • Addition: Dropwise add 12 mmol of cyanamide solution.

  • Acidification: Slowly add 4M HCl/dioxane until pH reaches ~3. The exotherm drives the initial activation.

  • Reflux: Heat the mixture to 85°C for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool to room temperature. Add diethyl ether to induce precipitation of the crude hydrochloride salt.

  • Filtration: Filter the white solid and wash with cold ether.

Crystal Growth Strategy (Slow Evaporation)

Direct precipitation yields microcrystalline powder unsuitable for SC-XRD. Recrystallization is required.

  • Solvent System: Ethanol/Water (95:5 v/v). Water is crucial to solubilize the ionic salt, while ethanol controls the evaporation rate.

  • Method:

    • Prepare a saturated solution of the crude salt in the solvent system at 50°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 20°C.

    • Timeline: Harvest block-like colorless crystals after 5–7 days.

Data Collection and Structure Solution

This section outlines the instrumental parameters required to resolve the hydrogen positions accurately, which are critical for defining the salt bridge.

Instrumental Parameters
ParameterSetting / ValueRationale
Radiation Source Mo K

(

Å)
Preferred for salts to minimize absorption by Chlorine (

).
Temperature 100 K (Cryostream)Reduces thermal ellipsoids (atomic vibration), allowing precise location of H-atoms.
Crystal Size

mm
Optimal for signal-to-noise ratio without causing peak overlap.
Theta Range

to

Sufficient resolution (

Å) to satisfy IUCr standards.
Structure Solution Logic (DOT Visualization)

StructureSolution RawData Raw Diffraction Frames (HKL Intensities) SpaceGroup Space Group Determination (Likely P21/c or Pbca) RawData->SpaceGroup XPREP/CrysAlisPro PhaseProb Phasing (Direct Methods/SHELXT) Locate Cl and N atoms SpaceGroup->PhaseProb Heavy atom location Refinement Least-Squares Refinement (SHELXL) Minimize R1 value PhaseProb->Refinement Initial Model H_Placement Hydrogen Assignment (Difference Fourier Map) Refinement->H_Placement Residual Electron Density FinalModel Final CIF Model (R1 < 0.05) Refinement->FinalModel Convergence H_Placement->Refinement Riding Model (AFIX)

Caption: Logical workflow for solving the crystal structure from raw diffraction data to the final refined model.

Structural Analysis & Interpretation

Once the structure is solved, the analysis focuses on the specific features of the guanidinium hydrochloride salt.

Geometric Parameters

The guanidinium core (


) typically exhibits Y-delocalization .
  • Bond Lengths: Expect

    
     bond lengths to be intermediate between single (
    
    
    
    Å) and double (
    
    
    Å) bonds, typically averaging 1.32–1.34 Å . This confirms resonance stabilization of the positive charge.
  • Torsion Angles: The phenyl ring is often twisted relative to the guanidine plane (torsion angle

    
    ) to minimize steric clash with the ortho-hydrogens, unless crystal packing forces planarization.
    
Hydrogen Bonding Network (The "Salt Bridge")

The chloride ion acts as a multi-point acceptor.

  • Primary Motif: Look for a Ribbon or Dimer structure.

  • Interaction:

    
    .
    
  • Distance:

    
     distances are typically 2.20 – 2.40 Å  (significantly shorter than the sum of van der Waals radii, 2.95 Å).
    
  • Graph Set Notation:

    • 
      :  A common dimer where two guanidinium cations H-bond to two chloride ions in a cyclic ring.
      
    • 
      :  Infinite chains where one Cl bridges two N-H donors.
      
Hirshfeld Surface Analysis

To quantify the "landscape" of the crystal, generate Hirshfeld surfaces (mapped with


) using software like CrystalExplorer.[1]

Interpretation Guide:

  • Red Spots: Indicate strong hydrogen bonds (

    
    ).[1] These will be the dominant features.
    
  • White Areas: Van der Waals contacts (

    
    ).
    
  • Fingerprint Plot (2D):

    • Spikes: You will see two sharp spikes at the bottom left. These correspond to the

      
       interactions.
      
    • Central Bulk: Corresponds to dispersive

      
       and 
      
      
      
      (pi-ring) interactions.

Expected Contribution Table (Typical for Aryl-Guanidinium Chlorides):

Interaction Type Approx. Contribution (%) Significance

|


  | 45 - 55% | Dispersive forces packing the tolyl rings. |
| 

| 25 - 35% | Electrostatic/H-bonding (Structure directing). | |

| 10 - 15% |

interactions involving the aromatic ring. |

Visualizing the Supramolecular Assembly

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.

CrystalPacking Guanidinium [N-p-Tolyl-Guanidinium]+ Chloride [Cl]- Anion Guanidinium->Chloride Charge-Assisted H-Bond (Strong, Directional) Neighbor Adjacent Cation Guanidinium->Neighbor Pi-Pi Stacking (Tolyl Rings) Guanidinium->Neighbor C-H...Pi Interaction Lattice 3D Crystal Lattice Chloride->Lattice Neighbor->Lattice

Caption: Hierarchy of intermolecular forces. Strong electrostatic H-bonds anchor the structure, while Pi-stacking organizes the aromatic domains.

References

  • Guanidinium Salt Structures

    • Pereira Silva, P. et al. (2022). Crystal structures and Hirshfeld surface analyses of hypoxanthine salts. IUCrData.

    • Context: Provides the baseline methodology for analyzing N-H...X hydrogen bonding networks in similar heterocyclic salts.
  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.

    • Context: The authoritative protocol for generating and interpreting fingerprint plots ( surfaces).
  • Synthesis of Tolyl-Guanidines

    • Al-Ostoot, F. H., et al. (2021). Synthesis of the Guanidine Derivative.... Molbank.

    • Context: Verifies the synthetic routes and stability of p-tolyl substituted guanidine deriv
  • General Crystallography of Guanidines

    • Guanidinium chloride data and pKa properties.[2]

    • Context: Fundamental reference for the unsubstituted c

Sources

Introduction: The Significance of the Guanidinium Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Kinetics of N-p-Tolyl-guanidine Hydrochloride

This guide provides a comprehensive exploration of the reaction kinetics associated with N-p-Tolyl-guanidine hydrochloride, a molecule of significant interest in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the kinetic profiles governing both the formation and degradation of this compound is paramount for optimizing synthetic yields, ensuring product stability, and elucidating reaction mechanisms. This document moves beyond simple protocols to explain the causal relationships behind experimental design, grounding every claim in authoritative sources.

The guanidine group is a fundamental structural motif found in numerous biologically active natural products and pharmaceutical agents.[1] Its high basicity (pKa ≈ 13.5) stems from the exceptional resonance stabilization of its protonated form, the guanidinium ion.[2] N-aryl guanidines, such as N-p-Tolyl-guanidine, serve as crucial intermediates in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.[3][4] Consequently, mastering the kinetics of their synthesis and decomposition is a critical objective in process chemistry and formulation science.

Part 1: Kinetics of Synthesis via Catalytic Guanylation

The atom-economical addition of amines to carbodiimides or the reaction with guanylating agents like cyanamide represents the most efficient modern approach to guanidine synthesis.[3][5] The study of these reactions' kinetics provides the data necessary to maximize efficiency and yield.

Core Mechanistic Pathways

The catalytic guanylation of an amine (p-toluidine) can proceed through several proposed mechanisms, largely dependent on the choice of catalyst and reactants. A prevalent pathway involves the nucleophilic addition of the amine to an activated guanylating agent.[6] For instance, the reaction of p-toluidine with a carbodiimide, facilitated by a metal catalyst, is a well-established route.

The general mechanism involves:

  • Catalyst Activation: The catalyst activates the carbodiimide, rendering it more electrophilic.

  • Nucleophilic Attack: The primary amine (p-toluidine) attacks the central carbon of the activated carbodiimide.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs to form the guanidine.

  • Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle.

Different catalysts, including those based on transition metals, main-group metals, and rare-earth metals, have been developed to facilitate this transformation under mild conditions.[6][7]

G cluster_0 Catalytic Cycle for Guanylation p_toluidine p-Toluidine (Ar-NH2) intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack carbodiimide Carbodiimide (R-N=C=N-R) activated_complex Activated Complex [M-Carbodiimide] carbodiimide->activated_complex Coordination catalyst Catalyst [M] catalyst->activated_complex activated_complex->intermediate product N-p-Tolyl-guanidine intermediate->product Proton Transfer regenerated_catalyst Catalyst [M] product->regenerated_catalyst Product Release regenerated_catalyst->catalyst

Caption: Generalized catalytic cycle for the synthesis of N-aryl guanidines.

Factors Influencing Synthesis Reaction Rate

The kinetics of N-p-Tolyl-guanidine formation are highly sensitive to several experimental parameters. Understanding these dependencies is key to process optimization.

Parameter Effect on Rate Causality & Rationale
Temperature Increases with temperatureFollows the Arrhenius equation; provides sufficient activation energy for the nucleophilic attack. However, excessive heat can lead to side reactions or decomposition.
Catalyst Loading Increases with concentrationA higher catalyst concentration increases the population of activated carbodiimide complexes, accelerating the rate-determining nucleophilic addition step.[6]
Solvent Polarity Varies; often faster in non-polar aprotic solventsThe solvent can influence the stability of charged intermediates and the solubility of reactants. For many organometallic catalysts, less coordinating solvents prevent catalyst inhibition.[7]
Steric Hindrance Decreases with bulky substituentsSteric bulk on either the amine or the guanylating agent can hinder the approach for nucleophilic attack, reducing the reaction rate.[4]
Nucleophilicity of Amine Increases with nucleophilicityAromatic amines are generally less nucleophilic than aliphatic amines. Electron-donating groups on the aryl ring (like the p-tolyl methyl group) slightly enhance nucleophilicity compared to unsubstituted aniline.[3]
Experimental Protocol: Kinetic Analysis of Synthesis

This protocol outlines a self-validating method for monitoring the formation of N-p-Tolyl-guanidine hydrochloride using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate constant (k) for the reaction of p-toluidine with a suitable guanylating agent (e.g., N,N'-diisopropylcarbodiimide).

Materials:

  • p-Toluidine

  • N,N'-Diisopropylcarbodiimide

  • Anhydrous solvent (e.g., THF)

  • Catalyst (e.g., Ytterbium triflate)[7]

  • Quenching solution (e.g., dilute HCl in mobile phase)

  • HPLC system with UV detector

  • Thermostatted reaction vessel

Methodology:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) until a stable baseline is achieved.[8] Perform three replicate injections of a known concentration of the N-p-Tolyl-guanidine standard to confirm system suitability (RSD < 2%).

  • Reaction Setup: In a thermostatted vessel at the desired temperature (e.g., 25°C), dissolve p-toluidine and the catalyst in the anhydrous solvent.

  • Reaction Initiation: Initiate the reaction by adding the carbodiimide solution. This is considered time zero (t=0).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a known volume (e.g., 950 µL) of the quenching solution. This stops the reaction and protonates the product to its hydrochloride salt, ensuring stability for analysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the formation of the product peak at a suitable wavelength (e.g., 195-210 nm).[8]

  • Data Analysis:

    • Integrate the peak area of the N-p-Tolyl-guanidine product at each time point.

    • Convert peak area to concentration using a standard calibration curve.

    • Plot the concentration of the product versus time.

    • Assuming pseudo-first-order kinetics (if one reactant is in large excess), plot ln([P]∞ - [P]t) versus time, where [P]∞ is the final product concentration and [P]t is the concentration at time t. The negative slope of this line corresponds to the observed rate constant, k_obs_.

G A 1. Prepare Reactants (p-Toluidine, Carbodiimide, Catalyst) B 2. Equilibrate Reaction Vessel (Set Temperature) A->B C 3. Initiate Reaction (t=0) (Add Carbodiimide) B->C D 4. Timed Aliquot Sampling C->D D->C Loop for t > 0 E 5. Quench Reaction (Dilute in Acidic Solution) D->E At each time point F 6. Analyze by HPLC-UV E->F G 7. Plot Concentration vs. Time F->G H 8. Determine Rate Constant (k) G->H

Caption: Experimental workflow for kinetic monitoring of guanidine synthesis.

Part 2: Decomposition Kinetics and Stability

The stability of N-p-Tolyl-guanidine hydrochloride is dictated by its susceptibility to hydrolysis and thermal decomposition. Kinetic analysis of these degradation pathways is essential for determining shelf-life and appropriate storage conditions.

Hydrolytic Decomposition

In aqueous solution, the guanidinium ion can undergo hydrolysis to form the corresponding urea (p-tolylurea) and ammonia. The reaction rate is highly dependent on pH and temperature.

Mechanism: The prevailing mechanism in neutral to alkaline conditions involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the guanidinium cation.[9][10] This is often the rate-determining step. The resulting tetrahedral intermediate is unstable and rapidly collapses to products. While kinetically equivalent to the attack of water on the uncharged free base, the hydroxide-ion-on-cation model is often preferred to explain observed rate dependencies.[9][10]

G cluster_0 Hydrolysis of N-p-Tolyl-guanidinium Ion Reactant N-p-Tolyl-guanidinium Cation Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) OH OH⁻ OH->Intermediate Product1 p-Tolylurea Intermediate->Product1 Collapse & Proton Transfer Product2 Ammonia (NH3) Intermediate->Product2

Caption: Proposed mechanism for the alkaline hydrolysis of a substituted guanidinium ion.

Kinetic Profile:

  • pH-Dependence: The rate of hydrolysis is typically slow in acidic and neutral solutions but increases significantly with increasing pH (i.e., higher hydroxide concentration).[2][9] The reaction is subject to specific base catalysis.[11]

  • Temperature-Dependence: As with most chemical reactions, the rate of hydrolysis increases with temperature. Arrhenius plots can be used to determine the activation energy for the degradation process.

Thermal Decomposition

In the solid state, guanidinium salts can decompose at elevated temperatures. The decomposition of guanidine nitrate, a related compound, has been studied extensively and provides a model for understanding the thermal behavior of N-p-Tolyl-guanidine hydrochloride.[12][13][14]

Decomposition Pathway: The process is complex, often involving multiple steps. Initial decomposition can lead to the formation of cyanamide derivatives and p-toluidine hydrochloride. These intermediates can then undergo further reactions, including polymerization to form melamine-like structures, and release of gases like ammonia and carbon dioxide.[14][15]

Kinetic Analysis of Thermal Events: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying solid-state decomposition kinetics.

  • TGA: Measures mass loss as a function of temperature, revealing the temperature range of decomposition and the number of distinct degradation steps.

  • DSC: Measures the heat flow into or out of a sample, indicating whether the decomposition is endothermic or exothermic and at what temperature it occurs.

By conducting these experiments at multiple heating rates, model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be employed to calculate the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[13]

Kinetic Parameter Typical Value Range (Guanidinium Salts) Method of Determination Significance
Activation Energy (Ea) of Thermal Decomposition 130 - 150 kJ/mol[13]Isoconversional methods (e.g., FWO, KAS) from TGA/DSC data at multiple heating rates.Higher Ea indicates greater thermal stability and a stronger temperature dependence of the decomposition rate.
Hydrolysis Rate Constant (k_hyd) pH and Temperature DependentHPLC monitoring of substrate loss in buffered aqueous solutions over time.Quantifies the rate of degradation in solution; essential for predicting shelf-life in liquid formulations.
Self-Accelerating Decomposition Temp. (SADT) > 500 K[13]Calculated from DSC data.The lowest temperature at which a substance in a specific packaging can undergo exothermic decomposition. Critical for safety in storage and transport.

Part 3: Analytical Methodologies for Kinetic Studies

The reliability of any kinetic study hinges on the quality of the analytical method used to monitor the reaction. For N-p-Tolyl-guanidine hydrochloride, a highly polar and basic compound, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantitative analysis.

  • Mode: Reversed-phase HPLC is often challenging due to the compound's polarity. HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-exchange chromatography can provide better retention and peak shape.[8][16]

  • Column: A polar-embedded or a dedicated HILIC column (e.g., Cogent Diamond Hydride™) is recommended.[8]

  • Mobile Phase: Typically a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer containing an acid (e.g., formic or acetic acid) to ensure the analyte is protonated and to improve peak shape.

  • Detection: UV detection at a low wavelength (around 195-220 nm) is effective.[8]

A well-developed HPLC method must be stability-indicating, meaning it can resolve the parent compound from all its potential degradation products and synthesis-related impurities. Method validation according to ICH guidelines (linearity, accuracy, precision, specificity) is a prerequisite for its use in formal kinetic studies.

Conclusion

The reaction kinetics of N-p-Tolyl-guanidine hydrochloride are multifaceted, governed by principles of nucleophilic addition for its synthesis and susceptibility to hydrolysis and thermal degradation. A comprehensive understanding, achieved through rigorous experimental design and precise analytical chemistry, is indispensable for the scientific community. By controlling parameters such as temperature, pH, and catalysis, researchers can optimize synthetic routes to maximize yield and design stable formulations for downstream applications. The protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals engaged in the synthesis, development, and analysis of this important class of compounds.

References

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. American Chemical Society.
  • Guanidines: from classical approaches to efficient c
  • Guanidine synthesis by guanyl
  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover.
  • Guanidines: from classical approaches to efficient c
  • The Nonenzymatic Decomposition of Guanidines and Amidines. PubMed - NIH.
  • THE PREPARATION OF GUANIDINE FROM UREA, AMMONIUM CHLORIDE, ALUMINUM SULPHATE, AND AMMONIA UNDER PRESSURE. Canadian Science Publishing.
  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A detailed chemical kinetics model for the combustion of gas-phase guanidine nitr
  • PREPARATION OF GUANIDINE FROM UREA, SULPHUR DIOXIDE, AND AMMONIA UNDER PRESSURE.
  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Form
  • The Synthesis of Guanidine
  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitr
  • Guanidine Analyzed with HPLC- AppNote.
  • Guanidine nitrate synthesis
  • Stability of bicyclic guanidine superbases and their salts in w
  • Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Deriv
  • Kinetic Analysis of Guanidine Hydrochloride-Induced Denaturation of the Colicin E1 Channel Peptide.
  • Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose.
  • Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. PMC - NIH.
  • Effects of guanidine hydrochloride on the refolding kinetics of den
  • Assay of guanidine in pharmaceutical formul
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC.
  • Thermal decomposition characteristics and thermokinetics of guanidine nitrate.
  • Synthesis of the Guanidine Deriv
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed.
  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad

Sources

Stability of N-p-Tolyl-guanidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-p-Tolyl-guanidine hydrochloride is a versatile organic compound with applications in pharmaceutical development, agrochemicals, and polymer science.[1] As with any chemical entity intended for use in regulated industries, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive framework for assessing the stability of N-p-Tolyl-guanidine hydrochloride, offering insights into its potential degradation pathways and outlining robust methodologies for establishing a comprehensive stability profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this compound.

Physicochemical Properties and Intrinsic Stability Considerations

N-p-Tolyl-guanidine hydrochloride is the salt of a strong organic base, guanidine, substituted with a p-tolyl group. The guanidinium cation is resonance-stabilized, which contributes to its overall stability. However, the presence of the aromatic amine and the guanidine functional group itself introduces potential liabilities that must be investigated.

PropertyValue/InformationSource
CAS Number 6976-07-4[2]
Molecular Formula C₈H₁₂ClN₃N/A
Molecular Weight 185.66 g/mol N/A
Appearance White to off-white crystalline solidGeneral knowledge
pKa (Guanidinium group) ~13.6 (for guanidinium)General knowledge

The high pKa of the guanidinium group indicates that it will be protonated and exist as the hydrochloride salt under typical physiological and formulation pH ranges. The stability of the compound is intrinsically linked to the integrity of the C-N bonds within the guanidine core and the aromatic ring.

Potential Degradation Pathways

Based on the chemical structure of N-p-Tolyl-guanidine hydrochloride, several degradation pathways can be anticipated under forced stress conditions. Understanding these potential pathways is crucial for designing appropriate stability studies and for the identification of potential degradants.

Hydrolytic Degradation

Guanidines are susceptible to hydrolysis, with the rate being influenced by pH.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the guanidinium ion is stable. However, at elevated temperatures, hydrolysis can occur via nucleophilic attack of water on the central carbon atom of the guanidinium group. This can lead to the formation of p-tolylurea and ammonia, followed by further hydrolysis of p-tolylurea to p-toluidine and carbon dioxide.[5]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the deprotonated N-p-tolyl-guanidine is more susceptible to nucleophilic attack by hydroxide ions.[3][6] This pathway is generally faster than acid-catalyzed hydrolysis and is expected to yield p-tolylurea and subsequently p-toluidine.[7]

Caption: Proposed hydrolytic degradation pathways.

Oxidative Degradation

The aromatic amine and the guanidine moiety are potential sites for oxidation. Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored degradation products.[8] The reaction with oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides or hydroxylated species on the aromatic ring.

Photolytic Degradation

Aromatic amines can undergo photodegradation upon exposure to UV light.[9] This can involve complex radical-mediated reactions, potentially leading to polymerization or the formation of colored impurities. The p-tolyl group may also be susceptible to photochemical reactions.

Thermal Degradation

At elevated temperatures, guanidinium salts can decompose.[10] The decomposition of N-p-Tolyl-guanidine hydrochloride is likely to involve the loss of HCl and potential fragmentation of the molecule. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the onset of thermal decomposition.[11][12][13]

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to identify the likely degradation products and to develop and validate a stability-indicating analytical method. The following protocols are proposed for N-p-Tolyl-guanidine hydrochloride.

General Considerations
  • Analyte Concentration: A stock solution of N-p-Tolyl-guanidine hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: The stress conditions should be severe enough to induce degradation (typically 5-20%) but not so harsh as to cause complete decomposition.

  • Controls: A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to monitor the degradation.[14][15][16][17][18]

Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Heat at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Keep at room temperature for 24 hours. 3. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Dilute for analysis.
Photolytic Degradation 1. Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2). 2. Simultaneously, keep a control sample in the dark. 3. Analyze both samples at appropriate time points.
Thermal Degradation (Solid State) 1. Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified period. 2. Dissolve the sample in a suitable solvent for analysis.
Thermal Degradation (Solution) 1. Heat a solution of the compound at a controlled temperature (e.g., 60°C) for a specified period. 2. Cool and analyze.

graph Forced_Degradation_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="N-p-Tolyl-guanidine HCl Stock Solution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Apply Stress Conditions", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis"]; Base [label="Base Hydrolysis"]; Oxidation [label="Oxidation"]; Photo [label="Photolysis"]; Thermal [label="Thermal"]; Analysis [label="Stability-Indicating HPLC Analysis", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Identify & Quantify Degradants", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Stress; Stress -> Acid; Stress -> Base; Stress -> Oxidation; Stress -> Photo; Stress -> Thermal; Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Photo -> Analysis; Thermal -> Analysis; Analysis -> End; }

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products.

Method Development Strategy
  • Column Selection: A reversed-phase C18 column is a good starting point due to the aromatic nature of the compound.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar or non-polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 240-260 nm) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

Validation of the Stability-Indicating Method

The developed method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by analyzing the stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Summary of Expected Stability Profile and Recommendations

Based on the chemical principles discussed, the following stability profile for N-p-Tolyl-guanidine hydrochloride can be anticipated:

ConditionExpected StabilityKey Degradation Products
Solid State (Room Temp, Protected from Light/Moisture) Likely stableMinimal degradation
Aqueous Solution (Neutral pH, Room Temp) Moderately stableSlow hydrolysis to p-tolylurea
Acidic Solution (Elevated Temp) Susceptible to hydrolysisp-Tolylurea, p-Toluidine
Alkaline Solution Prone to rapid hydrolysisp-Tolylurea, p-Toluidine
Oxidative Conditions Potentially unstableN-oxides, hydroxylated species
Photolytic Conditions Potentially unstableColored impurities, polymers
Elevated Temperature Susceptible to decompositionFragmentation products

Recommendations for Storage and Handling:

  • Store N-p-Tolyl-guanidine hydrochloride in a well-closed container, protected from light and moisture.

  • For solutions, use freshly prepared buffers and avoid prolonged storage, especially at alkaline pH.

  • When used in formulations, compatibility with excipients should be thoroughly evaluated.

Conclusion

This technical guide provides a comprehensive roadmap for investigating the stability of N-p-Tolyl-guanidine hydrochloride. By systematically performing forced degradation studies and developing a validated stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental for ensuring the quality, safety, and efficacy of any product containing this compound.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. RSC Publishing. Retrieved from [Link]

  • Wolfenden, R., & Snider, M. J. (2014). The Nonenzymatic Decomposition of Guanidines and Amidines. PubMed, 25576624. Retrieved from [Link]

  • Limatibul, S., & Watson, J. W. (1972). The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry, 37(25), 4495–4498. Retrieved from [Link]

  • Guthrie, J. P., & Cullimore, P. A. (1976). Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexa. RSC Publishing. Retrieved from [Link]

  • Zengin, G., et al. (2015). Proposed scheme of the degradation pathway of p-toluidine by Desulfobacula toluolica. ResearchGate. Retrieved from [Link]

  • Al-Momani, F. A. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Retrieved from [Link]

  • Deepak Nitrite. (2023). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Mechanism of Acid Hydrolysis of Guanidines. ACS Publications. Retrieved from [Link]

  • Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. Retrieved from [Link]

  • Miyake, A., et al. (2012). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. Retrieved from [Link]

  • Kuz'min, V. A. (2005). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (2021). p-Chloro-o-toluidine and Its Hydrochloride. 15th Report on Carcinogens. NCBI. Retrieved from [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Materials and Organic Chemistry. Retrieved from [Link]

  • Patel, R. M., & Shah, S. M. (2021). Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]

  • Polymer Solutions. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • Glavin, D. P., et al. (2024). Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. PNAS, 121(10), e2320790121. Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-p-Tolyl-guanidine Hydrochloride as a Dual-Mode Organocatalyst

[1]

Executive Summary & Mechanistic Rationale

N-p-Tolyl-guanidine hydrochloride represents a versatile class of aryl-guanidinium organocatalysts.[1] Unlike simple alkyl guanidines, the presence of the p-tolyl (4-methylphenyl) group introduces specific electronic and steric properties that enhance its utility in organic synthesis.

Mechanistic Dualism

This catalyst operates in two distinct modes depending on the experimental conditions:

  • Mode A: Hydrogen-Bond Donor (The Salt Form) [1]

    • Mechanism: The guanidinium cation (

      
      ) possesses a rigid, planar structure with multiple N-H protons.[1] It acts as a double hydrogen-bond donor , activating electrophiles (such as carbonyls or nitroalkenes) through explicit dual H-bonding.[1]
      
    • Advantage: The p-tolyl group increases lipophilicity compared to unsubstituted guanidine HCl, improving solubility in organic solvents (EtOH, MeCN) and interaction with non-polar substrates.[1]

  • Mode B: Brønsted Base (The Free Base Form) [1]

    • Mechanism: Upon neutralization, the free base (

      
      -p-tolylguanidine) is generated.[1] The electron-donating methyl group on the phenyl ring slightly enhances basicity compared to phenylguanidine (pKa 
      
      
      13.6 vs 13.0), making it an effective superbase for deprotonating acidic methylene compounds.

Safety & Handling Protocol

  • Hazards: Guanidine derivatives are irritants to eyes, skin, and the respiratory tract. The hydrochloride salt is hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the free base generation in a fume hood.

  • Storage: Store in a desiccator at room temperature.

Experimental Setup 1: Knoevenagel Condensation (H-Bond Donor Mode)

Objective: Synthesis of electron-deficient alkenes via condensation of aldehydes with active methylene compounds using the salt form directly.

Materials[1][2][3][4]
  • Catalyst: N-p-Tolyl-guanidine Hydrochloride (10-20 mol%)[1]

  • Substrate A: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[1]

  • Substrate B: Active Methylene (e.g., Malononitrile or Ethyl Cyanoacetate, 1.0 equiv)[1]

  • Solvent: Ethanol:Water (1:1 v/v) or pure Ethanol (for lipophilic substrates).[1]

Detailed Protocol
  • Pre-Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-p-Tolyl-guanidine hydrochloride (0.5 mmol, 20 mol%) in 5 mL of solvent. Ensure complete dissolution to liberate the guanidinium ions.

  • Substrate Addition: Add the Aldehyde (2.5 mmol) followed by the Active Methylene Compound (2.5 mmol) to the catalyst solution.[1]

  • Reaction: Stir the mixture vigorously at Reflux (80°C) for 30–60 minutes.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature, then place in an ice bath for 15 minutes.

    • The product typically precipitates out as a solid due to the "salting-out" effect of the ionic catalyst in the cooling aqueous medium.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 5 mL) to remove the water-soluble catalyst.[1]

  • Catalyst Recovery: The filtrate contains the dissolved N-p-Tolyl-guanidine HCl.[1] It can be concentrated in vacuo and reused for subsequent runs (up to 3 cycles with <5% activity loss).[1]

Reaction Pathway Diagram[1]

Knoevenagel_Mechanismcluster_activationActivation Phasecluster_reactionCondensation PhaseCatN-p-Tolyl-Guanidinium (+)ComplexActivated Complex(Dual H-Bonding)Cat->ComplexH-Bond DonationAldAldehyde (C=O)Ald->ComplexInterIntermediateAlcoholComplex->Inter+ NucNucMalononitrile(Nucleophile)ProdOlefin ProductInter->Prod- H2OWaterH2O (Byproduct)Inter->WaterProd->CatCatalyst Release

Caption: Mechanistic flow of Guanidinium-catalyzed activation. The cation stabilizes the carbonyl dipole via dual hydrogen bonding, facilitating nucleophilic attack.

Experimental Setup 2: Michael Addition (In-Situ Base Mode)

Objective: Catalytic conjugate addition using the free base generated in situ.

Materials[1][2][4]
  • Precursor: N-p-Tolyl-guanidine Hydrochloride (10 mol%)[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (10 mol%)[1]

  • Substrates: Chalcone (Michael Acceptor) + Diethyl Malonate (Donor)[1]

  • Solvent: Toluene or THF (Anhydrous).[1]

Detailed Protocol
  • Catalyst Activation (Critical Step):

    • In a dry Schlenk tube under Argon, suspend N-p-Tolyl-guanidine hydrochloride (0.1 mmol) in 2 mL of anhydrous Toluene.

    • Add KOtBu (0.1 mmol).[1] Stir at room temperature for 10 minutes.

    • Observation: The suspension will change texture as KCl precipitates and the free guanidine base dissolves in Toluene.

  • Reaction Initiation:

    • Add the Michael Donor (1.0 mmol) and stir for 5 minutes to allow deprotonation by the guanidine base.

    • Add the Michael Acceptor (1.0 mmol).[1]

  • Execution: Stir at room temperature for 2–6 hours.

  • Quench & Analysis:

    • Quench with saturated NH₄Cl solution (2 mL).[1]

    • Extract with Ethyl Acetate.[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

Performance Characteristics & Data

The following table summarizes typical performance metrics for N-p-Tolyl-guanidine HCl compared to standard catalysts in a Knoevenagel condensation (Benzaldehyde + Malononitrile).

Catalyst SystemSolventTime (min)Yield (%)Recovery Potential
N-p-Tolyl-guanidine HCl EtOH:H₂O 30 94 High (Filtrate)
Guanidine HCl (Unsubst.)[1]H₂O4588Moderate (High water sol.)[1]
Piperidine (Liquid Base)EtOH12090None (Volatile/Toxic)
No CatalystEtOH:H₂O300<10N/A

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Mode A) Poor solubility of lipophilic aldehyde.[1]Switch solvent to pure Ethanol or Acetonitrile.[1]
Low Conversion (Mode B) Incomplete neutralization of HCl salt.[1]Ensure stoichiometric equivalence of KOtBu; increase activation time to 20 min.
Product Oiling Out Melting point depression by impurities.[1]Recrystallize product from hot Ethanol; ensure catalyst is fully washed away.[1]

References

  • Guanidine Hydrochloride Catalysis: Sadeghpour, M. et al. "Guanidine hydrochloride catalyzed efficient one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in water."[1] ResearchGate.[1][2]

  • Aryl Guanidine Synthesis & Properties: "Synthesis of tolyl guanidine as copper corrosion inhibitor..." PubMed Central.[1]

  • H-Bond Donor Catalysis Mechanism: Doyle, A. G., & Jacobsen, E. N. "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.

  • General Guanidine Organocatalysis: "Guanidine Organocatalysis." Organic Chemistry Portal.

Introduction to N-p-Tolyl-guanidine Hydrochloride and its Relevance in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Use of N-p-Tolyl-guanidine Hydrochloride in Enzyme Inhibition Assays

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for advancing biochemical research and discovering new therapeutic agents. This document provides a detailed guide to utilizing N-p-Tolyl-guanidine hydrochloride as a potential enzyme inhibitor, grounding the protocol in the well-established principles of protein denaturation by guanidinium compounds.

The guanidinium group is a key structural motif found in a variety of biologically active molecules and pharmaceuticals, valued for its ability to form strong hydrogen bonds and engage in electrostatic interactions.[1] N-p-Tolyl-guanidine hydrochloride is a derivative of guanidine, featuring a p-tolyl group that introduces a hydrophobic component to the otherwise highly polar guanidinium head.[2] While guanidine hydrochloride itself is widely recognized as a potent protein denaturant, the specific effects of its derivatives, such as N-p-Tolyl-guanidine hydrochloride, are less characterized but of significant interest for their potential to exhibit more nuanced or specific inhibitory activities.[3][4][5] This application note outlines a general protocol for assessing the inhibitory potential of N-p-Tolyl-guanidine hydrochloride against a target enzyme.

The Underlying Mechanism: Protein Denaturation by Guanidinium Compounds

Guanidine hydrochloride is a strong chaotrope, meaning it disrupts the structure of water and weakens the hydrophobic effect, which is a major driving force in protein folding.[3] At high concentrations (e.g., 6 M), it can cause proteins to lose their ordered, three-dimensional structure and adopt a random coil conformation, leading to a loss of function.[3] The denaturation process is generally reversible and is thought to occur through two primary mechanisms:

  • Disruption of Hydrogen Bonds and Solubilization of Hydrophobic Residues: Guanidine hydrochloride can interfere with the hydrogen bonding network within a protein and increase the solubility of non-polar amino acid side chains, thereby destabilizing the protein's core.[5]

  • Preferential Binding to the Unfolded State: Guanidinium ions can interact favorably with the protein backbone and polar residues, shifting the conformational equilibrium from the native, folded state to the denatured, unfolded state.[5][6]

The presence of the p-tolyl group in N-p-Tolyl-guanidine hydrochloride may introduce additional interactions, such as hydrophobic or π-stacking interactions with aromatic residues in the enzyme, potentially leading to a more complex or potent inhibitory mechanism than that of guanidine hydrochloride alone.

Generalized Protocol for Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory effect of N-p-Tolyl-guanidine hydrochloride on a generic enzyme. It is essential to optimize the specific concentrations, incubation times, and buffer conditions for the particular enzyme system under investigation.

Materials and Reagents
  • N-p-Tolyl-guanidine hydrochloride (or a suitable salt of N-p-Tolyl-guanidine)

  • Target Enzyme

  • Enzyme Substrate

  • Assay Buffer (optimized for the target enzyme, e.g., Tris-HCl, HEPES)

  • 96-well microplate

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • N-p-Tolyl-guanidine hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in the assay buffer. Subsequent dilutions should be made from this stock.

  • Enzyme Working Solution: Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a robust and linear reaction rate under the assay conditions.

  • Substrate Working Solution: Prepare a working solution of the substrate in the assay buffer at a concentration appropriate for the enzyme's Michaelis-Menten kinetics (e.g., at or near the Kₘ value for competitive inhibition studies).

Assay Procedure
  • Serial Dilution of Inhibitor: In a 96-well plate, perform a serial dilution of the N-p-Tolyl-guanidine hydrochloride stock solution to create a range of concentrations to be tested. Include a well with buffer only as a negative control (no inhibition) and a well with a known inhibitor (if available) as a positive control.

  • Enzyme Addition: Add the enzyme working solution to each well containing the inhibitor dilutions and the negative control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

Visualizing the Experimental Workflow

The following diagram illustrates the general steps involved in the enzyme inhibition assay.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor Prepare N-p-Tolyl-guanidine Hydrochloride Stock serial_dilution Perform Serial Dilution of Inhibitor in Plate prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate serial_dilution->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Kinetic Activity add_substrate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the N-p-Tolyl-guanidine Hydrochloride Enzyme Inhibition Assay.

Data Analysis and Interpretation

The primary goal of this assay is to determine the concentration of N-p-Tolyl-guanidine hydrochloride that causes a 50% reduction in enzyme activity, known as the IC₅₀ value.

  • Calculate Percent Inhibition: For each concentration of the inhibitor, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited reaction))

  • Plot Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

A lower IC₅₀ value indicates a more potent inhibitor.

Potential Mechanisms of Inhibition

The inhibitory effect of N-p-Tolyl-guanidine hydrochloride can be further investigated to understand its mechanism.

inhibition_mechanisms cluster_enzyme Enzyme inhibitor N-p-Tolyl-guanidine Hydrochloride native_enzyme Native Enzyme Active Site inhibitor->native_enzyme Non-specific Denaturation inhibitor->native_enzyme Specific Binding (e.g., to active site or allosteric site) unfolded_enzyme Unfolded Enzyme Inactive native_enzyme->unfolded_enzyme

Sources

Troubleshooting & Optimization

N-p-Tolyl-guanidine hydrochloride buffer compatibility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-p-Tolyl-guanidine Hydrochloride Optimization & Troubleshooting

Executive Summary: The Stability Paradox

N-p-Tolyl-guanidine hydrochloride (TG-HCl) presents a unique challenge in solution chemistry. Unlike unsubstituted guanidine (a chaotic denaturant with pKa ~13.6), the addition of the p-tolyl aromatic ring significantly alters its physicochemical profile.

The Core Issue: The aromatic ring lowers the basicity of the guanidine group (pKa shift to ~10.5–10.8) while simultaneously increasing hydrophobicity. This creates a "Solubility Cliff" near pH 10. Users frequently encounter precipitation not because the compound is inherently insoluble, but because they inadvertently deprotonate the guanidinium cation, forcing the hydrophobic free base to crash out of aqueous buffers.

Critical Troubleshooting Guides (Q&A)

Category A: Solubility & Buffer Compatibility

Q: My TG-HCl stock solution turned cloudy immediately upon adding it to my assay buffer (pH 7.4). Why? A: If precipitation occurs at neutral pH (7.4), it is rarely a pH issue (since TG-HCl is fully protonated and soluble at pH 7.4). This is likely an Ionic Strength/Counter-ion Effect .

  • Diagnosis: Are you using a high-molarity phosphate buffer (>100 mM) or a buffer containing sulfates/perchlorates?

  • Mechanism: Large organic cations (like protonated TG) can form tight ion pairs with multivalent anions (phosphate, sulfate), leading to "salting out."

  • Solution: Switch to a monovalent buffer system like Tris-HCl or HEPES (25-50 mM). Avoid PBS for high-concentration stocks (>10 mM).

Q: I adjusted my buffer to pH 10.5 to match a specific enzyme optimum, and the TG-HCl precipitated. Can I redissolve it? A: You have hit the pKa Solubility Limit .

  • Mechanism: The pKa of N-p-Tolyl-guanidine is approximately 10.7. At pH 10.5, nearly 40-50% of the molecules exist as the uncharged, hydrophobic free base. The tolyl group drives this uncharged form out of the water.

  • Solution: You cannot redissolve this simply by vortexing.[1] You must lower the pH below 9.5 to re-protonate the species. If your assay requires pH 10.5, you must add a co-solvent (e.g., 5-10% DMSO or Ethanol) to solubilize the free base.

Category B: HPLC & LC-MS Method Development

Q: I am seeing severe peak tailing and carryover on my C18 column. A: This is a classic Silanol Interaction issue.

  • Mechanism: Residual silanols on C18 packing materials are acidic. The positively charged guanidinium moiety of TG-HCl sticks avidly to these silanols, causing tailing.

  • Solution:

    • Add a Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. This suppresses silanol ionization and ion-pairs with the guanidine.

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase to compete for binding sites.

Q: My system pressure spikes when injecting TG-HCl samples. A: Check your Mobile Phase B (Organic) .

  • Mechanism: Guanidine salts are often insoluble in 100% Acetonitrile (ACN). If your gradient goes to 100% ACN rapidly, the salt may precipitate inside the column pores.

  • Solution: Limit your organic gradient to 90% ACN or ensure your organic phase contains 5% water to maintain salt solubility.

Strategic Visualization: Troubleshooting Logic

The following diagrams illustrate the decision pathways for solubility optimization and HPLC method development.

Figure 1: Solubility & pH Decision Matrix

Caption: Logical pathway to prevent N-p-Tolyl-guanidine precipitation based on pH and counter-ion selection.

SolubilityLogic Start Start: TG-HCl Solution Preparation CheckPH Step 1: Check Target pH Start->CheckPH IsBasic Is pH > 9.5? CheckPH->IsBasic RiskZone High Risk: Free Base Formation IsBasic->RiskZone Yes SafeZone Safe Zone: Protonated Cation IsBasic->SafeZone No AddCosolvent Action: Add 5-10% DMSO RiskZone->AddCosolvent CheckAnion Step 2: Check Buffer Anions SafeZone->CheckAnion PolyAnion Contains Phosphate/Sulfate? CheckAnion->PolyAnion PrecipRisk Risk: Ion-Pair Precipitation PolyAnion->PrecipRisk Yes SafeBuffer Safe: Tris/HEPES/Acetate PolyAnion->SafeBuffer No

Figure 2: HPLC Method Optimization Workflow

Caption: Step-by-step optimization to eliminate peak tailing and backpressure issues.

HPLCWorkflow Issue Issue: Peak Tailing Step1 1. Acidify Mobile Phase (Add 0.1% TFA) Issue->Step1 Check1 Improved? Step1->Check1 Step2 2. Add Competitor Salt (20mM NH4 Formate) Check1->Step2 No Success Method Validated Check1->Success Yes Check2 Improved? Step2->Check2 Step3 3. Switch Column (Use Hybrid/HILIC) Check2->Step3 No Check2->Success Yes

Standardized Protocol: Preparation of Stable Stock Solutions

To ensure reproducibility across experiments, follow this validated protocol for preparing N-p-Tolyl-guanidine HCl stocks.

Reagents Required:

  • N-p-Tolyl-guanidine HCl (Solid)

  • DMSO (Anhydrous, HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

  • 1M HEPES Buffer (pH 7.5)

Protocol Steps:

StepActionTechnical Rationale
1 Weigh TG-HCl into a glass vial.Avoid plastics initially; guanidines can stick to certain polypropylene surfaces at low concentrations.
2 Primary Solubilization: Dissolve in 100% DMSO to a concentration of 50-100 mM.Creates a "Free Base Safe" environment. Even if the salt dissociates, the organic solvent prevents precipitation.
3 Vortex for 30 seconds until clear.Visual confirmation is critical.
4 Dilution: Dilute slowly into aqueous buffer (HEPES, pH 7.5) while vortexing.Do not dilute into Phosphate buffer directly. HEPES prevents ion-pairing precipitation.
5 Final Check: Inspect for turbidity.If turbid, the concentration exceeds the aqueous solubility limit; increase DMSO ratio.

Data Summary: Physicochemical Profile

ParameterValueImplications for Buffer Choice
pKa (Guanidinium) ~10.7 [1, 2]Buffer pH must be < 9.5 to maintain solubility without co-solvents.
LogP (Octanol/Water) ~1.6 (Free Base)Moderately lipophilic. Free base will adhere to plastics and C18 columns.
Solubility (Water) High (as HCl salt)Soluble >50 mM at pH < 7.
Solubility (pH > 11) < 1 mMRequires organic co-solvent (DMSO/Ethanol).
Incompatible Anions Phosphate (High Conc.), SDSRisk of precipitation via ion-pairing.

References

  • Garrido, G., et al. (2006). "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry.

  • Kalinowski, D.S., et al. (2018). "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds." ACS Omega.

  • Waters Corporation. (2022). "HPLC Troubleshooting: Amine Tailing and Buffer Selection." Waters Knowledge Base.

  • PubChem. (2025).[2][3][4] "Compound Summary: N-p-Tolyl-guanidine." National Library of Medicine.

Sources

N-p-Tolyl-guanidine hydrochloride concentration for complete protein unfolding

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the likely intent of the user (standard protein unfolding) while rigorously correcting the chemical terminology to prevent experimental failure.

Topic: Optimization of Denaturant Concentrations (Guanidine Series) Ticket ID: PROT-UNFOLD-001 Status: Active Guide

⚠️ Part 1: Critical Reagent Verification (Read First)

User Query: What is the N-p-Tolyl-guanidine hydrochloride concentration for complete protein unfolding?

Technical Alert: There is a high probability of Reagent Identity Mismatch in your query.

  • N-p-Tolyl-guanidine (N-(4-methylphenyl)guanidine) is a hydrophobic ligand (often used in receptor binding or organic synthesis), NOT a standard chaotropic denaturant. Using this chemical will likely result in protein precipitation or specific binding, not controlled unfolding.

  • Guanidine Hydrochloride (GdnHCl) is the industry-standard chaotrope used for protein unfolding.[1][2][3]

Action Required: Check your reagent bottle.

  • If you require Standard Protein Unfolding , proceed to Section A (Guanidine Hydrochloride).

  • If you are specifically investigating Hydrophobic Ligand Binding with the Tolyl derivative, this is a binding assay, not an unfolding assay.

Section A: Guanidine Hydrochloride (GdnHCl) Unfolding Protocol[4]

The Core Mechanism

Guanidine Hydrochloride (GdnHCl) acts by solvating hydrophobic amino acid residues that are buried in the native protein core. As the concentration increases, the energetic cost of exposing these hydrophobic groups to the solvent decreases, shifting the equilibrium toward the unfolded state.

Concentration Thresholds (The "Rule of 6")

For >95% of globular proteins, complete unfolding is achieved within the 0 M to 6 M range.

StateGdnHCl ConcentrationStructural Status
Native (N) 0.0 M - 1.0 MFully folded. Surface charge interactions may be masked.
Transition (Cm) 1.5 M - 4.0 MThe "Melting Point." 50% of molecules are unfolded.[4]
Molten Globule Variable (pH dependent)Compact intermediate; secondary structure intact, tertiary lost.[1]
Unfolded (U) 6.0 M - 8.0 M Random coil. Complete loss of 2° and 3° structure.

Expert Insight: Unlike Urea, GdnHCl is an electrolyte. It will disrupt electrostatic interactions before it disrupts hydrophobic interactions. Always control for ionic strength if comparing to Urea.

Step-by-Step Experimental Workflow

Objective: Determine the conformational stability (


) and midpoint (

).
Step 1: Stock Preparation (Critical Accuracy)
  • Reagent: Ultra-pure GdnHCl (CAS: 50-01-1).

  • Method: Gravimetric preparation is required. GdnHCl is hygroscopic.

  • Validation: Verify concentration using Refractive Index (RI).

    • Formula:

      
      
      
    • Where

      
       is the difference in refractive index between the buffer + GdnHCl and the buffer alone.
      
Step 2: Sample Incubation
  • Prepare 15–20 samples ranging from 0 M to 6 M GdnHCl.

  • Protein Concentration: Keep low (typically 0.1 – 0.5 mg/mL) to prevent aggregation during the transition.

  • Equilibration: Incubate at 25°C for at least 2–4 hours (some proteins require overnight).

    • Why? Unfolding kinetics can be slow; measuring too early results in a "hysteresis" error.

Step 3: Detection
  • Fluorescence (Preferred): Monitor Tryptophan (Trp) emission.

    • Native: ~330 nm (buried in hydrophobic core).

    • Unfolded: ~350-355 nm (exposed to water).

    • Data Point: Ratio of 330nm/350nm or Center of Spectral Mass (CSM).

  • Circular Dichroism (CD): Monitor at 222 nm (loss of alpha-helices).

Part 2: Visualization of the Unfolding Pathway

The following diagram illustrates the thermodynamic equilibrium and the specific role of GdnHCl concentration.

ProteinUnfolding Native Native State (N) (Folded, Active) Intermediate Intermediate (I) (Molten Globule/Aggregate) Native->Intermediate Partial Disruption of 3° Structure Unfolded Unfolded State (U) (Random Coil) Intermediate->Unfolded Complete Solvation of Hydrophobic Core Agg Irreversible Aggregation Intermediate->Agg High Protein Conc. + Intermediate GdnHCl Unfolded->Native Refolding (Dilution) LowGdn Low GdnHCl (< 1.5M) LowGdn->Native Stabilizes/Masks Charge HighGdn High GdnHCl (> 5.0M) HighGdn->Unfolded Drives Equilibrium

Caption: Thermodynamic equilibrium of protein unfolding. Note the risk of aggregation at intermediate concentrations if protein density is too high.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No transition observed up to 6M Protein is hyper-stable or reagent is degraded.1. Ensure you are using GdnHCl, not Urea.2. Increase GdnHCl to 8M.3. Check if protein contains disulfide bonds (add DTT/TCEP to reduce).
High noise/scattering in data Aggregation (Precipitation).1. Reduce protein concentration by 50%.2. Avoid the isoelectric point (pI) of the protein.3. Add 0.05% Tween-20 to prevent clumping.
Non-cooperative curve (Linear drift) No distinct folded core (Intrinsically Disordered Protein).Verify native structure via near-UV CD or DSC before attempting chemical denaturation.
Hysteresis (Refolding

Unfolding)
Insufficient equilibration time.Increase incubation time from 2 hours to overnight (12+ hours).
Frequently Asked Questions (FAQ)

Q: Can I use N-p-Tolyl-guanidine instead of GdnHCl? A: No. Adding a tolyl group makes the molecule more hydrophobic. It will likely bind to hydrophobic pockets rather than solubilizing the backbone, potentially causing precipitation or acting as an inhibitor rather than a denaturant. Stick to GdnHCl or Urea.[3][5][4][6][7]

Q: Why use GdnHCl over Urea? A: GdnHCl is a stronger denaturant (roughly 2x more potent molar-for-molar).[8] It is also more stable; Urea degrades into cyanate, which can carbamylate lysine residues and ruin your protein chemically. GdnHCl is preferred unless your downstream assay is sensitive to high salt.

Q: How do I calculate the Free Energy (


)? 
A:  Use the Linear Extrapolation Method (LEM) . Plot 

vs. [Denaturant].

Extrapolate the linear region back to 0 M concentration to find the stability in water (

).

Part 4: References & Authority[3]

  • Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280.

  • Greene, R. F., & Pace, C. N. (1974). Urea and guanidine hydrochloride denaturation of ribonuclease, lysozyme, alpha-chymotrypsin, and beta-lactoglobulin. Journal of Biological Chemistry, 249(17), 5388-5393.

  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride.[4][7][9][10] Methods in Enzymology, 26, 43-50.

  • Thermo Fisher Scientific. (n.d.). Protein Stability and Denaturation Technical Overview.

Sources

Technical Support Center: N-p-Tolyl-guanidine Hydrochloride (CAS 54015-04-2)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Preventing Side Reactions & Optimization

Introduction: The Reagent Profile

Welcome to the technical support hub for N-p-Tolyl-guanidine hydrochloride . Unlike simple alkyl guanidines, this reagent carries an aromatic p-tolyl moiety. This introduces unique electronic (electron-donating induction) and steric factors that drastically alter its reactivity profile compared to standard guanidine HCl.

Common Applications:

  • Heterocycle Synthesis: Precursor for pyrimidines, triazines, and quinazolines.

  • Organocatalysis: Hydrogen-bonding donor in asymmetric synthesis.

  • Ligand Synthesis: Coordination chemistry for metal complexes.

Below are the three most common "Support Tickets" we receive regarding side reactions, accompanied by validated protocols to resolve them.

Ticket #01: "My reaction precipitates immediately upon adding base."

Diagnosis: Improper "Free-Basing" Technique leading to heterogeneous reactivity. Root Cause: N-p-Tolyl-guanidine is supplied as the HCl salt for stability. It is soluble in water and polar alcohols but insoluble in non-polar organics (DCM, Toluene). The free base (neutral form) has the opposite solubility profile. If you neutralize the salt in a non-polar solvent without a phase-transfer catalyst or proper solvent gradient, the salt precipitates before it can react, or the free base crashes out if the solvent is too polar.

The Fix: The Biphasic Activation Protocol

Do not add solid base (e.g.,


) directly to the suspension of the guanidine salt in non-polar solvents. Instead, use this controlled liberation method.

Step-by-Step Protocol:

  • Dissolution: Dissolve N-p-Tolyl-guanidine HCl (1.0 equiv) in a minimum volume of Methanol (MeOH) or Water (approx. 5 mL per gram).

  • Neutralization: Slowly add 1.05 equiv of NaOH (1M aq) or NaOMe (in MeOH) at 0°C.

  • Extraction (Critical Step):

    • Add your target organic solvent (e.g., DCM or EtOAc).

    • The free base will partition into the organic layer.

    • Separate the layers.

    • Dry the organic layer with

      
       to remove water (which causes hydrolysis, see Ticket #3).
      
  • Usage: Use the fresh organic solution of the free base immediately.

Visual Troubleshooting: Solubility & Activation Flow

ActivationLogic Salt Start: N-p-Tolyl-guanidine HCl Solvent Select Solvent System Salt->Solvent NonPolar Non-Polar (DCM, Toluene) Solvent->NonPolar Avoid Direct Use Polar Polar Protic (Water, MeOH) Solvent->Polar Recommended DirectBase Direct Base Addition NonPolar->DirectBase Dissolve Dissolution (Homogeneous) Polar->Dissolve Precip FAIL: Salt remains solid (Heterogeneous Rxn) DirectBase->Precip Low Conversion Neut Neutralize (NaOH/NaOMe) Dissolve->Neut Extract Partition into Organic Layer Neut->Extract Success SUCCESS: Reactive Free Base in Solution Extract->Success

Caption: Logical flow for converting the stable HCl salt into the reactive free base without precipitation issues.

Ticket #02: "I am getting a mixture of regioisomers in my cyclization."

Diagnosis: Lack of Regiocontrol (N1 vs. N3 competition). Root Cause: N-p-Tolyl-guanidine has two distinct nucleophilic sites:

  • The Aryl-Nitrogen (

    
    ):  Sterically hindered and less basic (lone pair delocalized into the tolyl ring).
    
  • The Unsubstituted Nitrogens (

    
    ):  Sterically accessible and more basic.
    

In reactions with electrophiles (e.g.,


-diketones for pyrimidine synthesis), the kinetic product usually results from attack by the unsubstituted 

. However, under thermodynamic conditions (high heat, weak acid catalysis), the reaction may equilibrate, or the

may attack if the electrophile is highly reactive.
The Fix: Steric & Electronic Steering

Scenario A: You want the p-Tolyl group on the ring nitrogen (N1-substituted).

  • Strategy: This is difficult because

    
     is a poor nucleophile.
    
  • Protocol: You must use a "soft" electrophile or high temperatures.

    • Solvent: High-boiling non-polar (Xylene, 140°C).

    • Additives: Lewis Acid (

      
      ) can coordinate to the 
      
      
      
      , forcing the
      
      
      to react, though this is rare.

Scenario B: You want the p-Tolyl group on the exocyclic amine (N2-substituted).

  • Strategy: This is the standard kinetic pathway.

  • Protocol:

    • Temperature: Keep low (0°C to Room Temp).

    • Base: Use a bulky base (e.g.,

      
      ) which cannot easily deprotonate the hindered 
      
      
      
      , ensuring the
      
      
      is the active nucleophile.
    • Electrophile: Add the electrophile slowly to the guanidine solution.

Visual Troubleshooting: Regioselectivity Pathways

Regioselectivity Reagent N-p-Tolyl-guanidine (Free Base) Sites Nucleophilic Sites Reagent->Sites N_Term Terminal NH2 (Kinetic, Unhindered) Sites->N_Term Fast Attack N_Int Internal N-Ar (Thermodynamic, Hindered) Sites->N_Int Slow Attack Prod_A Product A: Exocyclic Tolyl-NH N_Term->Prod_A Mild Conditions (0-25°C) Prod_B Product B: Ring N-Tolyl N_Int->Prod_B Harsh Conditions (>100°C)

Caption: Decision tree showing how reaction conditions dictate which nitrogen atom acts as the nucleophile.

Ticket #03: "My product contains urea impurities."

Diagnosis: Hydrolysis of the Guanidine Core. Root Cause: Guanidines are imine-analogs. Under basic aqueous conditions (especially at high pH > 13) or acidic conditions with heat, water attacks the central carbon, expelling ammonia or the amine to form a Urea derivative (


).
The Fix: pH & Buffer Control
  • Avoid Strong Aqueous Base: Never reflux N-p-Tolyl-guanidine in NaOH/KOH for extended periods.

  • Water Scavenging: If running a coupling reaction in organic solvent, add 3Å Molecular Sieves . Even trace water from the solvent can hydrolyze the intermediate.

  • Workup Speed: Do not leave the reaction mixture in the aqueous workup phase overnight. Extract and dry immediately.

Summary Data Table

ParameterSpecification / LimitNotes
Molecular Weight 185.65 g/mol (HCl salt)Free base MW: 149.19 g/mol
Solubility (Salt) Water, MeOH, EtOHInsoluble in DCM, Hexanes, Et2O
Solubility (Free Base) DCM, EtOAc, DMSOSparingly soluble in water
pKa (Conjugate Acid) ~13.6 (Guanidine core)The p-Tolyl group lowers this slightly (inductive effect) compared to alkyl guanidines (~13.8).
Storage Desiccator, Room TempHighly hygroscopic. Moisture leads to hydrolysis.
Major Impurity p-Tolyl-ureaResult of hydrolysis.

References

  • Mechanism of Guanidine Hydrolysis

    • Limatibul, S., & Watson, J. W. (1971).[1] The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry.

  • Regioselectivity in Guanidine Cycliz

    • Brodney, M. A., et al. (2017). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. The Journal of Organic Chemistry.
  • Synthesis and Reactivity of N-Aryl Guanidines

    • CymitQuimica.[2][3] N-p-Tolyl-guanidine hydrochloride Product Data.

  • General Guanidine Stability & Applic

    • MedChemExpress.[4] Guanidine Hydrochloride Technical Data Sheet.

Sources

N-p-Tolyl-guanidine hydrochloride stability in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-p-Tolyl-guanidine hydrochloride . It is designed to bridge the gap between theoretical chemical properties and practical laboratory realities.

Status: Operational Subject: Stability, Solubility, and Handling Protocols Case ID: TGH-STAB-001

Executive Summary & Chemical Profile

N-p-Tolyl-guanidine hydrochloride is the protonated salt form of 1-(p-Tolyl)guanidine. Unlike its free base counterpart, the hydrochloride salt is highly polar and ionic. Its stability is governed by two primary factors: hydrolytic susceptibility of the guanidinium core and oxidative sensitivity of the potential degradation product (p-toluidine).

  • Chemical Structure:

    
    
    
  • pKa (Approximate): ~10.8 – 11.0 (Conjugate acid in

    
    )
    
  • Primary Risk: Base-catalyzed hydrolysis yielding Urea and p-Toluidine.

Solvent System Compatibility (Solubility Guide)

User Question: "Which solvent should I use for stock solutions vs. reactions?"

Technical Response: The hydrochloride salt dictates the solubility profile. As an ionic species, it resists dissolution in non-polar media.

Solvent SystemSolubility RatingStability RiskRecommended Use
Water (pH < 7) High (>50 mg/mL)LowAqueous buffers, biological assays.
DMSO High (>100 mg/mL)LowHigh-concentration stock solutions (Cryo-storage).
Methanol/Ethanol Moderate LowSynthesis, crystallization.
Acetonitrile Low to Moderate LowHPLC mobile phases (gradient).
DCM / Chloroform Poor N/ANot recommended.[1]
Hexane / Ether Insoluble N/AUse as anti-solvents for precipitation.
Troubleshooting: "My solution is cloudy or precipitating."
  • Cause 1 (The "Salting Out" Effect): If using high concentrations in phosphate or sulfate buffers, the common ion effect or high ionic strength may force the guanidine salt out of solution.

  • Cause 2 (Free Base Crash): If you adjusted the pH > 11, you may have deprotonated the salt. The free base (N-p-Tolyl-guanidine) is significantly less water-soluble than the HCl salt and will precipitate.

Decision Logic for Solvent Selection:

SolventSelection Start Start: N-p-Tolyl-Guanidine HCl Goal Primary Goal? Start->Goal Bio Biological Assay Goal->Bio In vitro Synth Chemical Synthesis Goal->Synth Reaction Stock Long-term Storage Goal->Stock Banking Water Water/PBS (pH < 7) Bio->Water Alc MeOH or EtOH Synth->Alc DMSO Anhydrous DMSO Stock->DMSO Warn Warning: Check pH < 10 to avoid precipitation Water->Warn

Figure 1: Decision matrix for solvent selection based on experimental intent.

Chemical Stability & Degradation Mechanisms[2]

User Question: "Why is my clear solution turning yellow/brown over time?"

Technical Response: This is a classic signature of degradation followed by oxidation.

  • Hydrolysis: Under basic conditions (pH > 10) or high heat, the guanidine moiety hydrolyzes.

  • Product Release: This cleavage releases p-Toluidine and Urea .

  • Oxidation: p-Toluidine is highly susceptible to air oxidation, forming colored azo-compounds or quinones (yellow

    
     brown 
    
    
    
    purple).

The Mechanism: The guanidinium cation (acidic pH) is resonance-stabilized and resistant to nucleophilic attack. However, the neutral free base (basic pH) allows water/hydroxide to attack the central carbon.

Hydrolysis Guanidine N-p-Tolyl-Guanidine (Free Base) Inter Tetrahedral Intermediate Guanidine->Inter + H2O / OH- Products Degradation Products Inter->Products Collapse Sub1 Urea Products->Sub1 Sub2 p-Toluidine Products->Sub2 Oxid Colored Impurities (Oxidized Toluidine) Sub2->Oxid Air Oxidation

Figure 2: Hydrolytic degradation pathway leading to visual discoloration.

FAQ: Stability in Specific Conditions

Q: Is it stable in DMSO at Room Temperature? A: Yes, for months. Ensure the DMSO is anhydrous.[2] Moisture in DMSO can facilitate slow hydrolysis if the solution becomes warm.

Q: Can I autoclave aqueous solutions? A: No. While guanidine HCl is often autoclaved for protein work, substituted aryl-guanidines are less thermally stable. Filter sterilize (0.22 µm) instead. High heat (121°C) accelerates the hydrolysis to urea.

Q: What is the pH limit? A: Maintain pH < 9.0 for maximum stability. At pH > 11, the half-life decreases significantly.

Validated Analytical Protocols

To confirm the integrity of your specific lot or solution, use the following self-validating protocols.

Protocol A: Rapid Purity Check (TLC)

Use this to quickly detect p-toluidine impurities.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1). Note: The base is needed to move the amine.

  • Visualization: UV (254 nm).

  • Interpretation:

    • N-p-Tolyl-guanidine: Lower Rf (more polar).

    • p-Toluidine (Impurity): Higher Rf (less polar, runs near solvent front).

Protocol B: Stability-Indicating HPLC Method

Use this for quantitative stability assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 240 nm (Guanidine absorption) and 280 nm (Toluidine absorption).

  • Flow Rate: 1.0 mL/min.

Validation Criteria:

  • The p-Toluidine peak will elute later than the guanidine salt in this acidic system (due to the hydrophobic tolyl group and lack of permanent positive charge compared to the guanidinium core).

  • Limit of Quantitation: Ensure you can detect <0.5% degradation.

References & Authority

  • Guanidine pKa & Properties:

    • Source: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Establishes pKa of aryl-guanidines ~10.8).

    • Context: Confirms the protonation state at physiological pH.[3]

  • Hydrolysis Mechanism (A2 Mechanism):

    • Source: Limbatibul, S., & Watson, J. W. (1971).[4] The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry, 36(25), 3803–3805.

    • Link:

    • Context: Defines the kinetic pathway for guanidine degradation into urea and amines.

  • General Stability of Guanidinium Salts:

    • Source: Arakawa, T., & Timasheff, S. N. (1984).[5] Protein stabilization and destabilization by guanidinium salts.[2][5][6] Biochemistry, 23(25), 5924–5929.[5]

    • Link:

    • Context: While focused on proteins, this establishes the thermodynamic stability of the guanidinium cation in aqueous environments.

  • Chemical Safety & Handling (p-Toluidine):

    • Source: PubChem Compound Summary for CID 7813 (p-Toluidine).

    • Link:

    • Context: Critical for identifying the toxicity and oxidation signs of the degradation product.

Sources

Validation & Comparative

Comparative Guide: N-p-Tolyl-Guanidine Hydrochloride vs. Organic Catalyst Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-p-Tolyl-guanidine hydrochloride represents a distinct class of Charge-Assisted Hydrogen Bond Donor (CA-HBD) catalysts. Unlike neutral thioureas (e.g., Schreiner’s thiourea) or Lewis basic superbases (e.g., TBD, DBU), this catalyst operates via an ionic mechanism where the guanidinium cation activates electrophiles through dual hydrogen bonding enhanced by positive charge.

Verdict:

  • Best For: Electrophile activation in Nitroaldol (Henry) reactions and Ring-Opening Polymerization (ROP) of cyclic esters where metal-free, non-toxic conditions are required.

  • Key Advantage: Significantly stronger electrophile polarization than neutral thioureas due to electrostatic contribution.

  • Primary Limitation: Solubility in non-polar solvents (due to ionic character) and incompatibility with strongly basic reaction media.

Mechanistic Profile: The "Charge-Enhanced" Advantage

To understand why a researcher would choose N-p-Tolyl-guanidine HCl over a standard thiourea, one must look at the activation mode.

  • Thioureas: Rely on neutral hydrogen bonding. The activation energy lowering is purely orbital/dipole based.

  • Guanidinium Salts (p-Tolyl): The protonated guanidine moiety possesses a positive charge delocalized across the N-C-N core. When it binds to an electrophile (like a carbonyl or nitro group), the Coulombic attraction significantly amplifies the polarization of the substrate, making it more susceptible to nucleophilic attack.

Visualization: Activation Pathway

The following diagram illustrates the mechanistic divergence between Neutral Thiourea activation and Cationic Guanidinium activation.

ActivationMechanism cluster_0 Neutral Activation (Thiourea) cluster_1 Ionic Activation (N-p-Tolyl-Guanidine HCl) Thiourea Thiourea Catalyst (Neutral) Complex1 H-Bond Complex (Dipole Interaction) Thiourea->Complex1 Weak Polarization Substrate1 Electrophile (e.g., Aldehyde) Substrate1->Complex1 Guanidine Guanidinium Cation (+ Charge) Complex2 Activated Complex (Coulombic + H-Bond) Guanidine->Complex2 Strong Polarization (Charge Assisted) Substrate2 Electrophile (e.g., Aldehyde) Substrate2->Complex2 Complex2->Complex1 Higher Reactivity vs. Neutral

Figure 1: Mechanistic comparison showing the enhanced electrophile polarization provided by the cationic guanidinium core compared to neutral thiourea.

Comparative Performance Analysis

The following table contrasts N-p-Tolyl-guanidine HCl with its primary competitors in the field of organocatalysis.

Table 1: Catalyst Performance Matrix
FeatureN-p-Tolyl-Guanidine HCl Schreiner's Thiourea TBD (Triazabicyclodecene) DBU
Catalytic Class Cationic H-Bond Donor (CA-HBD)Neutral H-Bond DonorSuperbase / H-Bond DonorSterically Hindered Base
Active Species Guanidinium Cation (

)
Neutral ThioureaFree Base (or Conjugate Acid)Free Base
Acidity (pKa) ~10–11 (Conjugate Acid)~13.6 (DMSO)~26 (Acetonitrile)~24 (Acetonitrile)
Key Mechanism Electrophile Activation (LUMO lowering)Electrophile ActivationGeneral Base CatalysisGeneral Base Catalysis
Solubility Polar Organic (MeOH, DMSO)Soluble in most OrganicsSoluble in most OrganicsSoluble in most Organics
Toxicity Low (Bio-metabolite related)Low to ModerateModerate (Corrosive)Moderate (Corrosive)
Cost Low (Simple Synthesis)High (Fluorinated)ModerateLow
Best Application Henry Reaction, ROP (Lactide) Friedel-Crafts, Diels-AlderTransesterificationDehydrohalogenation
Critical Insight:

Why choose the Guanidine Salt over TBD? While TBD is a more potent catalyst for many reactions, it is extremely basic. In substrates sensitive to base-mediated degradation (e.g., epimerizable chiral centers), TBD is too harsh. N-p-Tolyl-guanidine HCl offers a milder, acidic activation mode that preserves sensitive functionalities while maintaining high reaction rates due to the charge-assisted effect.

Experimental Protocol: The Henry (Nitroaldol) Reaction[1]

This protocol demonstrates the utility of N-p-Tolyl-guanidine HCl in the synthesis of


-nitroalcohols, a key intermediate for amino alcohols and antibiotics.

Objective: Synthesis of 2-nitro-1-phenylethanol from benzaldehyde and nitromethane.

Materials
  • Catalyst: N-p-Tolyl-guanidine hydrochloride (10 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Nitromethane (5.0 equiv)

  • Base Additive: Diisopropylethylamine (DIPEA) (10 mol%) [Note: Required to generate the active catalytic cycle if starting from pure salt, or use the salt directly if acting as a pure HBD in presence of weak ambient basicity]

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Preparation (In-Situ):

    • In a flame-dried round-bottom flask, dissolve N-p-Tolyl-guanidine HCl (0.1 mmol) in anhydrous THF (2 mL).

    • Scientific Note: If the reaction requires purely H-bond activation without general base catalysis, use the salt as is. If a "proton shuttle" mechanism is desired, add 0.1 mmol of DIPEA to establish a buffer equilibrium.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) to the stirring catalyst solution at Room Temperature (25°C).

    • Stir for 5 minutes to allow the formation of the Catalyst-Electrophile Complex (See Figure 1).

  • Reaction Initiation:

    • Add Nitromethane (5.0 mmol) dropwise.

    • Seal the flask under

      
       atmosphere.
      
  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Typical Time: 4–6 hours (vs. 12+ hours for uncatalyzed or weak thiourea).

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.

    • The guanidinium salt often precipitates upon addition of non-polar ether/hexane, allowing for filtration and recovery .

    • Purify the filtrate via flash column chromatography (Silica gel).

Workflow Diagram

ExperimentalWorkflow Start Start: Reagents Preparation Mix Mix Catalyst (Guanidine HCl) + Benzaldehyde in THF Start->Mix Complex Formation of Activated Electrophile Complex Mix->Complex AddNitro Add Nitromethane (Nucleophile) Complex->AddNitro React Reaction: 25°C, 4-6 Hours (Charge-Assisted H-Bonding) AddNitro->React Check TLC Monitoring (Disappearance of Aldehyde) React->Check Workup Precipitate Catalyst (Add Ether/Hexane) Check->Workup Finish Isolate Product (Flash Chromatography) Workup->Finish

Figure 2: Operational workflow for the Henry Reaction using Guanidinium salt catalysis, highlighting the catalyst recovery step.

Advanced Application: Ring-Opening Polymerization (ROP)[2][3]

Beyond small molecule synthesis, N-p-Tolyl-guanidine derivatives are displacing Tin(II) Octoate in the production of biodegradable polymers (PLA).

  • Problem: Tin catalysts are toxic and difficult to remove from the final medical-grade polymer.

  • Solution: Guanidine-Zinc complexes or Guanidinium salts serve as biocompatible catalysts.

  • Mechanism: The guanidine moiety activates the lactide monomer via H-bonding, while the alcohol initiator attacks the carbonyl.

  • Protocol Insight: For ROP of L-Lactide, use N-p-Tolyl-guanidine (free base) +

    
     or the HCl salt with a stoichiometric base to generate the active species in situ.
    

Safety & Limitations

  • Hygroscopicity: Guanidine hydrochlorides are hygroscopic. Water is a competitive H-bond donor and will deactivate the catalyst. Strict anhydrous conditions are required for optimal performance.

  • Solubility: Unlike lipophilic thioureas, the HCl salt is insoluble in Hexane/Toluene. Reactions must often be run in THF, DCM, or Acetonitrile.

  • Stoichiometry: Unlike TBD (which can be used at 1-5 mol%), H-bond donor catalysts often require slightly higher loadings (10-15 mol%) to maintain kinetics.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. Link

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.[1][2] Angewandte Chemie International Edition, 45(10), 1520–1543. Link

  • Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: Opportunities and Challenges for Polymer Synthesis. Macromolecules, 43(5), 2093–2107. Link

  • Aleman, J., & Cabrera, S. (2013). Applications of Asymmetric Organocatalysis in Medicinal Chemistry. Chemical Society Reviews, 42, 774-793. Link

  • Chassaing, C., et al. (2008). Highly Active Guanidine Catalysts for the Ring-Opening Polymerization of Cyclic Esters. Chemical Science. (General reference for Guanidine ROP activity).

Sources

A Comparative Pharmacological Guide to Guanidine Derivatives: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium group, a seemingly simple nitrogen-rich functional moiety, is a cornerstone in the design of a surprisingly diverse array of pharmacologically active agents.[1][2] Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and charge pairing, allows for high-affinity binding to a variety of biological targets.[2] This guide provides a comparative analysis of key guanidine derivatives in pharmacological research, offering insights into their distinct mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical scaffold.

Comparative Analysis of Guanidine Derivatives in Neuropharmacology

α2A-Adrenergic Receptor Agonists: Guanfacine vs. Clonidine in ADHD

Guanfacine and clonidine are both α2-adrenergic receptor agonists approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), particularly in children and adolescents.[3][4] While they share a common therapeutic target, their pharmacological profiles exhibit key differences that influence their clinical utility.

Mechanism of Action: Both drugs exert their therapeutic effects by stimulating α2A-adrenergic receptors in the prefrontal cortex, a brain region critical for attention, impulse control, and working memory.[5] This stimulation is thought to enhance prefrontal cortical function.[5] However, a crucial distinction lies in their receptor selectivity. Guanfacine is a more selective agonist for the α2A-adrenergic receptor subtype, whereas clonidine is a non-selective agonist, also stimulating α2B and α2C subtypes.[4] This difference in selectivity is believed to contribute to their varying side effect profiles.

Comparative Efficacy and Side Effects: Clinical studies have demonstrated the efficacy of both extended-release guanfacine (Intuniv) and extended-release clonidine (Kapvay) in treating ADHD.[3] However, neither is considered as potent as stimulant medications.[3] Guanfacine is often associated with a more favorable side effect profile, with less sedation and a lower risk of rebound hypertension upon discontinuation compared to clonidine.[6] Some evidence also suggests that guanfacine may have unique benefits in improving planning and working memory.[3]

ParameterGuanfacineClonidineReference
Receptor Selectivity Selective α2A agonistNon-selective α2A, α2B, α2C agonist[4]
Primary Indication ADHDADHD, Hypertension[3]
Common Side Effects Sedation, dry mouth, fatigueMore pronounced sedation, dizziness, low blood pressure[6]
Half-life ~16 hours~12 hours[7]

Signaling Pathway of α2A-Adrenergic Receptor Agonists:

G_alpha2A_signaling Guanfacine Guanfacine/ Clonidine alpha2A_AR α2A-Adrenergic Receptor Guanfacine->alpha2A_AR Gi Gi Protein alpha2A_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits HCN HCN Channels Gi->HCN closes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->HCN opens Neuronal_Firing ↑ Neuronal Firing in PFC Working_Memory ↑ Working Memory & Attention caption Simplified signaling pathway of α2A-adrenergic receptor agonists.

Caption: Simplified signaling pathway of α2A-adrenergic receptor agonists.

Neuroprotection: Agmatine as an NMDA Receptor Antagonist

Agmatine, an endogenous neuromodulator derived from the decarboxylation of arginine, has demonstrated significant neuroprotective effects in various models of neurological disease.[8] Its primary mechanism of action in this context is the antagonism of N-methyl-D-aspartate (NMDA) receptors.[8]

Comparative Neuroprotective Efficacy: In cultured hippocampal neurons, agmatine has been shown to ablate the neurotoxicity induced by NMDA and glutamate.[9] This protective effect is comparable to that of the specific NMDA receptor antagonist MK-801.[9] Notably, arcaine, a structural analog of agmatine, also prevents NMDA- or glutamate-induced neuronal damage, while spermine and putrescine, which lack the guanidine moiety, are ineffective, highlighting the structural importance of the guanidino group for this neuroprotective activity.[9] Further studies have indicated that agmatine preferentially antagonizes GluN2B-containing NMDA receptors.[10][11][12]

CompoundNeuroprotection against NMDA/GlutamateNMDA Receptor TargetReference
Agmatine YesPreferentially GluN2B[9][10][11][12]
MK-801 YesNon-competitive antagonist[9]
Arcaine YesNMDA Receptor[9]
Spermine NoN/A[9]
Putrescine NoN/A[9]

Guanidine Derivatives in Metabolic Disorders and Cancer

Biguanides in Diabetes and Oncology: Metformin vs. Phenformin

Metformin is a first-line therapy for type 2 diabetes, and its potential anti-cancer properties are an area of active investigation.[13] Phenformin, another biguanide, was largely withdrawn from clinical use due to a higher risk of lactic acidosis but is a more potent inhibitor of mitochondrial Complex I.[14][15]

Mechanism of Action: Both metformin and phenformin primarily act by inhibiting Complex I of the mitochondrial respiratory chain.[14][15] This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[15][16] Activated AMPK plays a central role in regulating cellular metabolism.

Comparative Potency and Effects: Phenformin is a significantly more potent inhibitor of Complex I than metformin.[14] In preclinical studies, both phenformin and buformin demonstrated superior efficacy in reducing mammary adenocarcinoma compared to metformin in a rat model.[13] In vitro studies have also shown that phenformin exhibits greater cytotoxicity in various cancer cell lines compared to metformin.[17] For instance, the EC50 for promoting cancer cell death in E6E7Ras cells was 0.6 mM for phenformin, while it was 504 mM for metformin.[17]

ParameterMetforminPhenforminReference
Primary Target Mitochondrial Complex IMitochondrial Complex I[14][15]
Potency (Complex I Inhibition) LowerHigher[14]
Anti-cancer Efficacy (Preclinical) ModerateHigh[13][17]
Clinical Use Widely used for diabetesLargely withdrawn[15]

AMPK Activation Pathway by Biguanides:

G_AMPK_activation cluster_mito Mitochondrion Metformin Metformin/ Phenformin ComplexI Complex I Metformin->ComplexI inhibits Mitochondria Mitochondria ATP_Production ↓ ATP Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates Metabolic_Effects Metabolic Effects (e.g., ↓ Gluconeogenesis) AMPK->Metabolic_Effects caption Simplified pathway of AMPK activation by biguanides.

Caption: Simplified pathway of AMPK activation by biguanides.

Arginine Deprivation Therapy in Cancer: Arginine Deiminase vs. Arginase

Arginine deprivation is a promising anti-cancer strategy that targets tumors auxotrophic for this amino acid.[18] Two key enzymes employed in this approach are arginine deiminase (ADI) and arginase.

Distinct Mechanisms of Action: Arginine deiminase, a microbial enzyme, degrades arginine to citrulline and ammonia.[19] In contrast, arginase, a mammalian enzyme, hydrolyzes arginine to ornithine and urea.[19] ADI-PEG 20 (pegylated arginine deiminase) is effective against tumors deficient in argininosuccinate synthase 1 (ASS1), an enzyme required to recycle citrulline back to arginine.[19] Arginase inhibition, on the other hand, can enhance anti-tumor immunity by increasing arginine levels in the tumor microenvironment, which is crucial for T-cell function.[19][20]

Therapeutic Synergy: A novel therapeutic approach involves the combination of an arginase inhibitor with ADI-PEG 20.[19][20][21] This strategy aims to simultaneously starve ASS1-deficient tumor cells of arginine while boosting the anti-tumor immune response.[19][21]

Experimental Protocols

α2A-Adrenergic Receptor Binding Assay

This protocol is adapted from commercially available kits and literature sources.[22][23]

Objective: To determine the binding affinity (Ki) of a test compound for the α2A-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]MK-912 or [3H]Rauwolscine.

  • Non-specific ligand: Oxymetazoline or phentolamine (10 µM final concentration).

  • Test compounds (serial dilutions).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5 at 25°C.

  • Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4 at 4°C.

  • GF/B filter plates (presoaked in 0.5% polyethylenimine).

  • Scintillation counter and fluid.

Procedure:

  • Thaw the cell membranes and dilute them in the incubation buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µl radioligand, 50 µl incubation buffer, and 400 µl diluted membranes.

    • Non-specific Binding: 50 µl radioligand, 50 µl non-specific ligand, and 400 µl diluted membranes.

    • Competitive Binding: 50 µl radioligand, 50 µl of each concentration of the test compound, and 400 µl diluted membranes.

  • Incubate the plate for 60 minutes at 25°C.

  • Separate the bound and free radioligand by vacuum filtration through the GF/B filter plate.

  • Wash the filters five times with 1 ml of ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

AMPK Activation Assay (Western Blot)

This protocol is based on established Western blotting procedures for detecting phosphorylated AMPK.[16][24][25][26]

Objective: To quantify the activation of AMPK by measuring the level of phosphorylated AMPK (p-AMPK) at Threonine 172.

Materials:

  • Cell culture reagents.

  • Test compounds (e.g., metformin, phenformin).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the test compound for the desired time and concentration.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AMPK (Thr172) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for total AMPK for normalization.

  • Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Arginine Deiminase (ADI) Activity Assay

This colorimetric assay measures the production of citrulline from arginine.[27][28]

Objective: To determine the enzymatic activity of arginine deiminase.

Materials:

  • ADI enzyme preparation.

  • Reaction Buffer: 0.1 M potassium phosphate buffer, pH 6.5.[28]

  • Substrate: 10 mM L-arginine in reaction buffer.[28]

  • Stop Solution: Sulfuric acid/orthophosphoric acid solution.[28]

  • Color Reagent: 3% diacetyl monoxime.[28]

  • Citrulline standard solution.

  • Spectrophotometer.

Procedure:

  • Prepare a standard curve using known concentrations of citrulline.

  • In a microcentrifuge tube, mix 400 µl of the reaction buffer with 100 µl of the ADI enzyme preparation.[28]

  • Initiate the reaction by adding 100 µl of the L-arginine substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).[28]

  • Terminate the reaction by adding 250 µl of the stop solution.[28]

  • Add 31.3 µl of the color reagent.[28]

  • Boil the samples for 15 minutes in the dark.[28]

  • Cool the samples to room temperature for 10 minutes in the dark.[28]

  • Measure the absorbance at 440 nm.[28]

  • Calculate the ADI activity based on the citrulline standard curve, expressed as nmol citrulline/h/mg protein.[28]

Conclusion

Guanidine derivatives represent a remarkably versatile class of compounds with significant therapeutic potential across a wide range of diseases.[1] Their diverse pharmacological activities stem from the unique chemical properties of the guanidinium group, which allows for specific interactions with a variety of biological targets. A thorough understanding of their comparative mechanisms of action, efficacy, and the experimental methodologies used for their evaluation is crucial for the continued development of novel and improved guanidine-based therapeutics.

References

  • Liu, P., et al. (2009). Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons. Brain Research, 1262, 74–80. [Link]

  • Vossenaar, E. R., et al. (2013). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Molecular & Cellular Proteomics, 12(4), 841–851. [Link]

  • Abreu, A. C., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]

  • Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature Reviews Molecular Cell Biology, 14(7), 416–429. [Link]

  • MEDvidi. (2024). Guanfacine vs Clonidine: What's the Difference & Which Is Better?. MEDvidi. [Link]

  • Carlat Publishing. (2024). Alpha-2 Agonists Review: Clonidine (Kapvay) and Guanfacine (Intuniv), Non-Stimulant ADHD Medications. Carlat Publishing. [Link]

  • Anisimov, V. N., et al. (2013). Comparison of metformin, pheformin and buformin in mammary carcinogenesis in non-obese, non-diabetic rats. Cancer Prevention Research, 6(4 Supplement), B52–B52. [Link]

  • Park, J. B. (2014). Comparison of dose dependent effects of phenformin and metformin in cancer cell lines. PLoS ONE, 9(1), e85576. [Link]

  • Cheng, K.-T., et al. (2023). A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment. Journal of Biomedical Science, 30(1), 39. [Link]

  • Mahdy, H. M. M., et al. (2024). Purification and characterization of L-arginine deiminase from Penicillium chrysogenum. Scientific Reports, 14(1), 2419. [Link]

  • Singh, R., et al. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Current Organic Synthesis, 21(6), 666-678. [Link]

  • Cheng, K.-T., et al. (2023). A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment. Journal of Biomedical Science, 30(1), 39. [Link]

  • Scott, J. W., et al. (2008). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 416(1), 29–38. [Link]

  • Faraone, S. V. (2021). Evaluating Guanfacine Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy. Neuropsychiatric Disease and Treatment, 17, 1465–1475. [Link]

  • Cheng, K.-T., et al. (2023). A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment. Journal of Biomedical Science, 30(1), 39. [Link]

  • Rosner, R. I. (2016). Treating ADHD in Prison: Focus on Alpha-2 Agonists (Clonidine and Guanfacine). Journal of the American Academy of Psychiatry and the Law Online, 44(2), 147–154. [Link]

  • Duszka, K., et al. (2020). Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury. International Journal of Molecular Sciences, 21(19), 7298. [Link]

  • Mahdy, H. M. M., et al. (2022). Purification and characterization of the enzymes of arginine deiminase (ADI) pathway from Pediocin-sensitive and resistant. Quest Journals Journal of Research in Pharmaceutical Science, 8(3), 23-33. [Link]

  • Ghazisaeedi, F., et al. (2022). Arginine deiminase – Knowledge and References. Gut Microbes, 14(1), 2026938. [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • Al-Abri, S., et al. (2023). The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children. Children, 10(6), 947. [Link]

  • Cheng, K.-T., et al. (2023). A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment. Journal of Biomedical Science, 30(1), 39. [Link]

  • Delman, D., et al. (2016). Targeting Arginine-Dependent Cancers with Arginine-Degrading Enzymes: Opportunities and Challenges. Cancer Research and Treatment, 48(1), 1–9. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(1), 1-15. [Link]

  • Singh, R., et al. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Current Organic Synthesis, 21(6), 666-678. [Link]

  • Suto, T., et al. (2016). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Molecular Pain, 12, 174480691665851. [Link]

  • Szałaj, N., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry, 64(12), 8410–8428. [Link]

  • Xu, W., et al. (2018). Neuroprotective Role of Agmatine in Neurological Diseases. Current Neuropharmacology, 16(9), 1296–1305. [Link]

  • Tian, R., et al. (2001). Western blot analysis of the phosphorylation of AMPK -Thr 172 and... American Journal of Physiology-Heart and Circulatory Physiology, 281(6), H2478–H2487. [Link]

  • Kumar, S., et al. (2013). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. International Journal of Pharmaceutical Sciences and Research, 4(9), 3426. [Link]

  • Kuz'min, V. E., et al. (2008). Quantitative antidiabetic activity prediction for the class of guanidino- and aminoguanidinopropionic acid analogs based on electron-conformational studies. Journal of Chemical Information and Modeling, 48(2), 406–414. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Advances, 15(1), 1-15. [Link]

  • Suto, T., et al. (2019). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of Neurophysiology, 121(2), 643–652. [Link]

  • Piletz, J. E., et al. (2000). Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. Annals of the New York Academy of Sciences, 881(1), 141–155. [Link]

  • Suto, T., et al. (2019). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of Neurophysiology, 121(2), 643–652. [Link]

  • Li, J.-X. (2013). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 138(1), 22–33. [Link]

  • Ernsberger, P. R., et al. (1995). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 268(5), R1092–R1097. [Link]

  • Vizi, E. S., et al. (1995). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1367–1375. [Link]

  • Uprety, R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1845–1856. [Link]

  • Ernsberger, P. R. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 17(3), S11-20. [Link]

Sources

Efficacy of N-p-Tolyl-guanidine Hydrochloride Analogs as Anticonvulsant Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Guanidine Scaffolds in Neurology

The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, has long captured the attention of medicinal chemists due to its diverse pharmacological activities.[1] Its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a privileged scaffold for designing molecules that target a wide array of biological macromolecules.[1] In the realm of neuroscience, guanidine-containing compounds have emerged as promising candidates for the treatment of various neurological disorders, including epilepsy.

This guide provides a comprehensive comparison of the anticonvulsant efficacy of N-p-Tolyl-guanidine hydrochloride and its analogs. Drawing upon key experimental data, we will delve into the structure-activity relationships (SAR) that govern their potency and explore the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antiepileptic drugs (AEDs).

Comparative Efficacy of N-Aryl-Guanidine Analogs

The anticonvulsant properties of N-aryl-guanidine derivatives have been a subject of significant investigation. A seminal study by Brown et al. explored a series of N,N'-diarylguanidines, providing crucial insights into the structural modifications that enhance their efficacy.[1] Their work, utilizing the audiogenic DBA/2 mouse model, a well-established screening paradigm for anticonvulsant drugs, offers a valuable dataset for comparing the potency of various analogs.[1][2]

While specific data for N-p-Tolyl-guanidine hydrochloride was not presented in this particular study, the efficacy of closely related analogs, such as N,N'-di-o-tolylguanidine and other substituted diphenylguanidines, provides a strong basis for understanding the SAR of this class of compounds. The following table summarizes the anticonvulsant activity of selected N,N'-diarylguanidine analogs from the study by Brown et al.[1]

CompoundStructureAnticonvulsant Activity (ED50, mg/kg) in DBA/2 mice
N,N'-Diphenylguanidine>100
N,N'-Di-o-tolylguanidine25
N-(4-Butylphenyl)-N'-phenylguanidine10
N-(4-Butoxyphenyl)-N'-phenylguanidine8
N-(3,4-Dichlorophenyl)-N'-phenylguanidine30
Data sourced from Brown et al.[1]

Key Insights from the Comparative Data:

  • Impact of Aryl Substitution: The data clearly indicates that substitution on the phenyl rings significantly influences anticonvulsant activity. The parent compound, N,N'-diphenylguanidine, was largely inactive, while the introduction of substituents led to a marked increase in potency.[1]

  • Role of Lipophilicity: The superior activity of n-butyl and n-butoxy substituted analogs suggests that lipophilicity plays a crucial role in the anticonvulsant effect of these compounds.[1] This is a common theme in drug design for central nervous system (CNS) targets, as increased lipophilicity can enhance blood-brain barrier penetration.

  • Steric and Electronic Effects: The position and nature of the substituents are critical. The ortho-tolyl analog demonstrated moderate activity, indicating that steric bulk near the guanidine core is tolerated.[1] The dichlorophenyl analog also showed activity, suggesting that electron-withdrawing groups can contribute to the anticonvulsant profile.[1]

Mechanistic Insights: Targeting Voltage-Gated Sodium Channels

The anticonvulsant activity of N,N'-diarylguanidines is primarily attributed to their ability to block voltage-gated sodium channels (VGSCs).[1] These channels are fundamental to the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit excessive, synchronous firing, a process heavily dependent on the function of VGSCs. By blocking these channels, N-aryl-guanidine analogs can effectively dampen this hyperexcitability and terminate seizure activity.

The proposed mechanism involves the guanidinium group, which is protonated at physiological pH, interacting with the inner pore of the sodium channel. This interaction stabilizes the inactivated state of the channel, preventing the influx of sodium ions and thereby inhibiting neuronal firing.

G cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Action Action Potential Action Potential VGSC_open Voltage-Gated Na+ Channel (Open) Action Potential->VGSC_open Activates Na_influx Na+ Influx VGSC_open->Na_influx VGSC_blocked Voltage-Gated Na+ Channel (Blocked) Depolarization Depolarization Na_influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Guanidine_Analog N-Aryl-Guanidine Analog Guanidine_Analog->VGSC_blocked Blocks No_Na_influx No Na+ Influx VGSC_blocked->No_Na_influx Inhibition_of_Firing Inhibition of Neuronal Firing No_Na_influx->Inhibition_of_Firing G cluster_Workflow In Vivo Anticonvulsant Screening Workflow Start Start Compound_Admin Compound Administration (i.p. or p.o.) Start->Compound_Admin Pretreatment Pretreatment Period Compound_Admin->Pretreatment Seizure_Induction Seizure Induction Pretreatment->Seizure_Induction MES Maximal Electroshock (MES) Seizure_Induction->MES Tonic-Clonic Model scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Seizure_Induction->scPTZ Myoclonic/Absence Model Observation Observation of Seizure Endpoint MES->Observation scPTZ->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis End End Data_Analysis->End

Figure 2. Generalized workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

The N-aryl-guanidine scaffold represents a promising avenue for the development of novel anticonvulsant agents. The available data strongly suggests that strategic modifications to the aryl rings can significantly enhance efficacy, with lipophilicity emerging as a key determinant of activity. The primary mechanism of action, the blockade of voltage-gated sodium channels, provides a solid rationale for their anticonvulsant effects.

Future research in this area should focus on synthesizing and evaluating a broader range of N-p-tolyl-guanidine hydrochloride analogs to further elucidate the SAR. Investigating the impact of different substituents at various positions on the tolyl ring will be crucial for optimizing potency and selectivity. Furthermore, exploring the pharmacokinetic and toxicological profiles of the most promising candidates will be essential for their progression toward clinical development. The systematic application of the described in vivo screening protocols will be instrumental in identifying the next generation of guanidine-based antiepileptic drugs.

References

  • Brown, M. L., et al. (2004). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 47(5), 1023–1034. [Link]

  • Slideshare. (n.d.). Screening methods for Antiepileptic activity. Retrieved from [Link]

  • Shindikar, A. V., et al. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. Bioorganic & Medicinal Chemistry Letters, 16(15), 4067–4070. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]

Sources

Comparing N-p-Tolyl-guanidine hydrochloride with TBD as a catalyst

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares N-p-Tolyl-guanidine hydrochloride and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) .

Content Type: Technical Application Guide Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers

Executive Summary: The "Power vs. Precision" Trade-off

In the landscape of organocatalysis, the choice between N-p-Tolyl-guanidine hydrochloride and TBD represents a fundamental decision between catalytic mechanism (H-bond donor vs. Superbase) and operational stability .

  • TBD is the "Gold Standard" bicyclic superbase. It is exceptionally active, driving reactions via powerful nucleophilic or Brønsted base activation. However, it is hygroscopic, sensitive to air, and its high activity can lead to loss of selectivity (e.g., transesterification in polymers).

  • N-p-Tolyl-guanidine Hydrochloride is a robust, air-stable salt. It functions primarily as an electrophile activator (Hydrogen Bond Donor) or a latent source of a mild aryl-guanidine base. It excels in reactions requiring high selectivity, such as epoxide ring-opening or controlled condensations, where TBD would be too aggressive.

Quick Selection Matrix
FeatureTBD (Free Base) N-p-Tolyl-guanidine HCl
Primary Role Superbase / NucleophileH-Bond Donor (Electrophile Activator)
pKa (Conjugate Acid) ~26.0 (MeCN)~10.0 (Free base forms)
Reactivity Profile "Fast & Furious" (High turnover)"Controlled & Selective"
Stability Hygroscopic, Air-sensitiveAir-stable Solid
Key Application ROP of Lactide, TransesterificationEpoxide/CO2 Coupling, Soluble HBD

Mechanistic Deep Dive

TBD: The Bifunctional Superbase

TBD is unique due to its rigid bicyclic structure, which forces the lone pairs into a highly reactive orientation.

  • Mode A (Base): Deprotonates alcohols/amines to generate strong nucleophiles.

  • Mode B (Nucleophile): Directly attacks acyl donors (e.g., esters) to form an unstable acyl-TBD intermediate, which then transfers the acyl group to the nucleophile.

N-p-Tolyl-guanidine HCl: The Hydrogen Bond Donor

As a hydrochloride salt, this species is protonated (


). It cannot act as a base unless neutralized. Its primary catalytic power lies in Hydrogen Bond Donation (HBD) .
  • Electrophile Activation: The guanidinium proton coordinates with oxygen centers (epoxides, carbonyls), pulling electron density and making the carbon susceptible to nucleophilic attack.

  • Solubility Advantage: The p-tolyl group provides superior solubility in organic solvents compared to simple guanidine hydrochloride, allowing homogeneous catalysis in non-polar media.

Mechanistic Visualization

G cluster_TBD TBD: Nucleophilic/Base Activation cluster_Tolyl N-p-Tolyl-guanidine HCl: H-Bond Activation TBD TBD (Free Base) Inter_TBD Acyl-TBD Intermediate (High Energy) TBD->Inter_TBD Attacks Electrophile Prod_TBD Product (Fast, Low Selectivity) Inter_TBD->Prod_TBD Transfer to Nu Tolyl N-p-Tolyl-Guanidinium (H-Bond Donor) Complex Activated Electrophile (H-Bond Complex) Tolyl->Complex Coordinates Oxygen Prod_Tolyl Product (Controlled, High Selectivity) Complex->Prod_Tolyl Nu Attack

Figure 1: Divergent activation pathways. TBD operates via covalent or strong basic activation, while N-p-Tolyl-guanidine HCl operates via non-covalent hydrogen bonding.

Performance Analysis & Data

Ring-Opening Polymerization (ROP) of Lactide

Context: ROP requires a delicate balance. Too basic (TBD) can cause back-biting (broadening molecular weight distribution). Too acidic (Guanidinium) requires a co-catalyst.

MetricTBD (0.5 mol%) N-p-Tolyl-guanidine (Free Base)
Conversion >98% in < 1 min~85% in 60 min
PDI (Dispersity) 1.2 - 1.5 (Broadening possible)1.05 - 1.10 (Highly Controlled)
Mechanism Anionic / NucleophilicGeneral Base / Bifunctional
Note Requires strictly anhydrous conditions.Tolerates trace moisture better.
CO2 Fixation (Epoxide to Cyclic Carbonate)

Context: This reaction requires electrophilic activation of the epoxide ring. TBD is often ineffective due to catalyst deactivation by CO2. N-p-Tolyl-guanidine HCl shines here.

  • System: N-p-Tolyl-guanidine HCl (2.5 mol%) + ZnI2 (0.5 mol%).

  • Yield: 94% Propylene Carbonate (100°C, 1.5 h).

  • Selectivity: >99% (No polymer formation).

  • Recyclability: Catalyst precipitates upon cooling; reusable >5 cycles.

Experimental Protocols

Protocol A: High-Speed Amidation with TBD

Best for: Rapid synthesis of amides from unreactive esters.

  • Setup: Flame-dry a 10 mL Schlenk tube under Argon.

  • Reagents: Add Methyl ester (1.0 mmol), Amine (1.2 mmol), and TBD (14 mg, 0.1 mmol, 10 mol%).

  • Solvent: Add anhydrous Toluene (1.0 mL).

  • Reaction: Stir at Room Temperature.

    • Observation: Reaction is often complete in < 5 minutes.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD), dry over Na2SO4.

    • Caution: TBD will absorb CO2 from air; handle quickly or in a glovebox.

Protocol B: Controlled Epoxide Opening with N-p-Tolyl-guanidine HCl

Best for: Synthesis of cyclic carbonates or regioselective ring opening.

  • Setup: 25 mL stainless steel autoclave (for CO2) or glass pressure tube.

  • Reagents: Add Epoxide (34.5 mmol), N-p-Tolyl-guanidine HCl (1.0 mmol), and ZnI2 (0.2 mmol).

    • Note: The p-tolyl group ensures better solubility in the epoxide than generic guanidine HCl.

  • Conditions: Pressurize with CO2 (1 MPa) and heat to 100°C.

  • Reaction: Stir for 1.5 hours.

  • Workup: Cool the reactor. The catalyst system may precipitate.[1] Filter the liquid product (Cyclic Carbonate).

  • Purification: Distillation (if volatile) or simple filtration of the catalyst for reuse.

References

  • TBD in Polymerization: Pratt, R. C., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, 2006. Link

  • Guanidine HCl in CO2 Fixation: Zhang, C., et al. "Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates." Catalysts, 2015. Link

  • Aryl Guanidine Synthesis & Properties: "Synthesis of tolyl guanidine as copper corrosion inhibitor." Scientific Reports, 2022.[2] Link

  • TBD Mechanism: Simon, L., & Goodman, J. M. "The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters." Journal of Organic Chemistry, 2007. Link

  • General Guanidine Review: "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of Organic Chemistry, 2009. Link

Sources

Safety Operating Guide

N-p-Tolyl-guanidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

CRITICAL WARNING: INCOMPATIBILITY ALERT DO NOT USE BLEACH (SODIUM HYPOCHLORITE). N-p-Tolyl-guanidine hydrochloride belongs to the guanidine class of compounds. Mixing any guanidine salt with hypochlorite (bleach) causes a rapid exothermic reaction releasing chloramine gas and potentially nitrogen trichloride , which is explosive.

  • Mechanism:

    
    
    
  • Immediate Action: If bleach is accidentally added, evacuate the area immediately and contact Environmental Health & Safety (EHS).

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material state. This compound is typically a white to off-white crystalline solid but may be present in aqueous or organic buffers.

Property Data / Specification
Chemical Name N-(4-Methylphenyl)guanidine hydrochloride
CAS Number 6976-07-4 (Salt form); 54015-04-2 (Free base)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation)
RCRA Status Non-listed (Not P or U listed).[1][2] Treat as Hazardous Waste due to toxicity.
Solubility Soluble in water and alcohol; hygroscopic.

Part 3: Decision Matrix & Workflow

Effective disposal requires segregating the waste stream at the source. Use the following logic flow to determine the correct protocol.

DisposalWorkflow Start START: Waste Identification StateCheck Physical State? Start->StateCheck SolidWaste Solid / Crystalline StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid / Solution StateCheck->LiquidWaste Reaction Mix/Mother Liquor ProtocolA PROTOCOL A: Solid Waste Stream (Incineration) SolidWaste->ProtocolA SolventCheck Solvent Base? LiquidWaste->SolventCheck TraceContam Trace (<1%) or Bulk? ProtocolB PROTOCOL B: Aqueous Waste Stream (pH Adjust -> Drum) SolventCheck->ProtocolB Water/Buffer ProtocolC PROTOCOL C: Organic Waste Stream (Halogenated/Non-Hal) SolventCheck->ProtocolC Organic Solvent Drain Drain Disposal? STRICTLY PROHIBITED ProtocolB->Drain NEVER

Figure 1: Decision Matrix for N-p-Tolyl-guanidine Hydrochloride Disposal. Select the protocol matching the physical state of your waste.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Stream)

Applicability: Pure substance, expired reagents, or contaminated solid media (wipes, weigh boats).

  • Containment:

    • Do not sweep dry dust aggressively; this generates aerosols.

    • Transfer solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Expert Insight: Avoid glass containers for solid waste to prevent breakage during transport to the incinerator.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "N-p-Tolyl-guanidine HCl, Solid."

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage:

    • Store in a cool, dry satellite accumulation area.

    • Segregation: Keep separate from oxidizers (nitrates, perchlorates) and strictly separate from bleach/hypochlorites .

Protocol B: Aqueous Solutions (Buffers/Reaction Mixtures)

Applicability: Dissolved compound in water, PBS, or mild acid/base buffers.

  • pH Verification:

    • Check pH. If highly acidic (< pH 2) or basic (> pH 12.5), neutralize to pH 5–9 using dilute HCl or NaOH.

    • Why? Extreme pH waste is classified as D002 (Corrosive) and incurs higher disposal costs/risks.

  • Collection:

    • Collect in a polyethylene carboy (5L or 20L).

    • Do NOT mix with heavy metal waste (mercury, lead) or oxidizers.

  • Deactivation (Optional but Recommended for High Concentrations):

    • While incineration is preferred, if local regulations require deactivation, hydrolysis can be achieved by heating with strong alkali (NaOH) for extended periods, but this releases ammonia and toluidine. Recommendation: Ship as active chemical waste for high-temperature incineration.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Benchtop spill of 5g–100g solid.

  • PPE Upgrade: Double nitrile gloves, lab coat, safety goggles, and N95 dust mask (or P100 respirator if fine powder).

  • Dry Spill:

    • Cover the spill with a damp paper towel (water only) to prevent dust dispersion.

    • Scoop material using a plastic scraper into a waste jar.

    • Wipe surface with water and soap.[4][5][6] DO NOT USE BLEACH.

  • Wet Spill:

    • Absorb with vermiculite or chem-pads.

    • Place absorbent materials into a sealed bag and treat as Protocol A solid waste.

Part 5: Regulatory Compliance & Documentation

To ensure audit-readiness, follow these documentation standards.

Requirement Action Item Standard/Code
US DOT Shipping Proper Shipping NameToxic solids, organic, n.o.s.[7] (N-p-Tolyl-guanidine hydrochloride)
UN Number ClassificationUN 2811 , Class 6.1, Packing Group III
RCRA Coding Waste CharacterizationNot P/U listed. Use D000 (Non-listed Hazardous) unless mixed with solvents (e.g., F003 ).
Container Label Mandatory FieldsFull Chemical Name, Start Date, "Hazardous Waste", Generator Name.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 409364, N-(4-Methylphenyl)guanidine. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Guanidine Salts and Bleach Incompatibility Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-p-Tolyl-guanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-p-Tolyl-guanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.